molecular formula C14H23NO3 B1377245 Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250994-14-9

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1377245
CAS No.: 1250994-14-9
M. Wt: 253.34 g/mol
InChI Key: ZXXJXEXKMUZKPG-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJXEXKMUZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-14-9
Record name tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Foundational & Exploratory

A Technical Guide to tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and selective interactions with biological targets. The rigid nature of the spirocyclic core can lead to a lower entropic penalty upon binding and improved metabolic stability. It is within this context that tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate, a versatile building block, has garnered significant attention. This guide provides an in-depth examination of its synthesis, properties, and applications, underscoring its value as a key intermediate in the synthesis of complex, biologically active molecules. This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as a crucial component in the development of novel therapeutics, particularly those targeting neurological disorders.[1]

Molecular Identity and Physicochemical Properties

CAS Number: 1250994-14-9

This Chemical Abstracts Service (CAS) registry number is the definitive identifier for this compound. It is crucial to distinguish this isomer from other structurally related compounds to ensure the accuracy and reproducibility of experimental work.

Molecular Structure and Key Features:

The structure features a spirocyclic core composed of a cyclopentane and a piperidine ring sharing a spiro carbon. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common and synthetically versatile protecting group in organic synthesis. The presence of a ketone at the 2-position of the cyclopentane ring provides a reactive handle for further chemical modifications.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₃[2]
Molecular Weight253.34 g/mol [2]
Physical FormSolid[2]
StorageSealed in dry, Room Temperature[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this spirocyclic ketone is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes to azaspiro[4.5]decane cores exist, a common strategy involves the construction of the piperidine ring followed by the annulation of the cyclopentanone moiety. A representative synthetic approach, adapted from methodologies described in the patent literature for analogous structures, is outlined below.[3] This process is designed to be scalable and utilizes readily available starting materials.

A Plausible Multi-Step Synthetic Pathway

A practical synthetic route can be envisioned starting from 1,4-dioxaspiro[4.5]decan-8-one, a commercially available starting material. This approach involves the reductive amination to introduce the nitrogen atom, followed by the formation of the second ring and subsequent deprotection and functionalization.

G A 1,4-Dioxaspiro[4.5]decan-8-one B Reductive Amination (e.g., with Benzylamine, NaBH(OAc)₃) A->B Step 1 C N-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane B->C D Acid-catalyzed Deprotection (e.g., HCl in Acetone/Water) C->D Step 2 E N-Benzyl-8-azaspiro[4.5]decan-2-one D->E F Boc Protection (Boc)₂O, Base E->F Step 3 G This compound F->G

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on established chemical transformations for the synthesis of similar compounds. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Reductive Amination

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

Step 2: Ketal Deprotection

  • Dissolve the product from Step 1 in a mixture of acetone and aqueous hydrochloric acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and neutralize with a base, such as sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-benzyl-8-azaspiro[4.5]decan-2-one.

Step 3: Boc Protection

  • Dissolve the N-benzyl-8-azaspiro[4.5]decan-2-one in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

The Role of the Boc Protecting Group: A Gateway to Chemical Diversity

The tert-butoxycarbonyl (Boc) group is instrumental in the synthetic utility of this spirocyclic ketone. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for selective chemical manipulations at other positions of the molecule.

Boc Deprotection Protocols

The removal of the Boc group is a critical step to enable further functionalization of the piperidine nitrogen. The choice of deprotection conditions depends on the sensitivity of other functional groups in the molecule.

Standard Deprotection with Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The deprotected amine is typically obtained as a TFA salt and can be used directly or neutralized.

G A This compound B Acidic Conditions (e.g., TFA in DCM) A->B Deprotection C 2-Oxo-8-azaspiro[4.5]decane (as salt) B->C D Further Synthetic Modifications C->D

Caption: General scheme for the deprotection of the Boc group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The spirocyclic core provides a rigid three-dimensional framework that can be elaborated to target a range of receptors and enzymes.

As a Precursor to Novel Therapeutics

The ketone functionality can be used for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The deprotected piperidine nitrogen can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains.

Derivatives of the 8-azaspiro[4.5]decane scaffold have been investigated for a range of therapeutic targets. For instance, analogs have been synthesized and evaluated as 5-HT1A receptor ligands, which are of interest for the treatment of anxiety and depression.[4] Furthermore, related triazaspiro[4.5]decan-2-one derivatives have been explored as novel inhibitors of the mitochondrial permeability transition pore, a potential target for treating ischemia-reperfusion injury.[5][6][7] The structural rigidity and synthetic tractability of the azaspiro[4.5]decane core make it an attractive starting point for the development of new chemical entities in these and other therapeutic areas.

Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful application in multi-step syntheses. A combination of spectroscopic techniques should be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and the protons of the spirocyclic core. The carbon NMR will show a signal for the ketone carbonyl and the carbamate carbonyl, in addition to the signals for the spiro and other carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the ketone and carbamate carbonyl groups, typically in the range of 1680-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 254.1751.

Conclusion and Future Outlook

This compound is a synthetically valuable intermediate that provides access to a rich chemical space of spirocyclic compounds. Its well-defined three-dimensional structure and the presence of versatile functional handles make it an attractive building block for the design and synthesis of novel drug candidates. As the demand for new and improved therapeutics continues to grow, the importance of such well-designed molecular scaffolds in medicinal chemistry is set to increase. Further exploration of the synthetic utility of this compound will undoubtedly lead to the discovery of new biologically active molecules with the potential to address unmet medical needs.

References

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. CN111518015A.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • tert-Butyl 8-oxo-2-azaspiro[4.
  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed.
  • 2-Boc-8-oxo-2-azaspiro[4.5]decane. MySkinRecipes.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

Technical Monograph: Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate , a critical spirocyclic scaffold in modern medicinal chemistry.[1]

A Pivotal Spirocyclic Scaffold for High-Fsp³ Drug Discovery[1][2]

Physicochemical Profile & Core Identity[1][3][4]

The compound This compound (CAS 1250994-14-9 ) represents a strategic structural motif.[1] Unlike flat aromatic systems, this spirocycle introduces three-dimensionality (high Fsp³ character) into drug candidates, improving solubility and metabolic stability while offering novel vector orientations for target engagement.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Name 8-Boc-2-oxo-8-azaspiro[4.5]decane
CAS Registry Number 1250994-14-9
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Exact Mass 253.1678 Da
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(=O)C2)CC1
Structural Class Spiro[4.5]decane; N-Boc-piperidine spiro-fused to cyclopentanone
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Structural Logic & Vector Analysis

The scaffold consists of a piperidine ring (6-membered, Nitrogen at position 8) spiro-fused to a cyclopentanone ring (5-membered, Ketone at position 2).[1]

  • The Spiro Center (C5): Locks the two rings perpendicular to each other, creating a rigid orthogonal geometry.[1]

  • The Ketone (C2): Provides a versatile handle for further functionalization (e.g., reductive amination, Grignard addition, Wittig olefination).[1]

  • The Boc Group (N8): Protects the secondary amine, allowing selective chemistry on the ketone before N-derivatization.[1]

Synthetic Methodology: The Dieckmann Cyclization Route

While various routes exist (e.g., Ring-Closing Metathesis), the Dieckmann Condensation strategy is preferred for scalability and regiocontrol.[1] This protocol constructs the spiro-cyclopentanone ring onto a pre-existing piperidine core.[1]

Mechanism & Workflow

The synthesis relies on the cyclization of a diester intermediate followed by decarboxylation.[1]

Synthesis Start N-Boc-4-piperidone Inter1 Unsaturated Ester (Wittig Product) Start->Inter1 Ph3P=CHCOOEt (Wittig) Inter2 Diester Precursor (Michael Adduct) Inter1->Inter2 Michael Addition (Ethyl acrylate / Base) Cyclic Beta-Keto Ester (Dieckmann Product) Inter2->Cyclic NaH / THF (Dieckmann Cyclization) Product Tert-butyl 2-oxo-8-azaspiro [4.5]decane-8-carboxylate Cyclic->Product NaCl / DMSO / H2O (Krapcho Decarboxylation)

Figure 1: Strategic synthesis via Dieckmann Condensation/Decarboxylation sequence.[1]

Detailed Experimental Protocol

Step 1: Preparation of the Diester Precursor

  • Reagents: N-Boc-4-piperidone, Triethyl phosphonoacetate (Horner-Wadsworth-Emmons reagent), NaH.[1]

  • Procedure: React N-Boc-4-piperidone with the phosphonate ylide to yield the

    
    -unsaturated ester.[1]
    
  • Michael Addition: Treat the unsaturated ester with ethyl acetate enolate (or equivalent malonate surrogate) to generate the gem-disubstituted diester intermediate (N-Boc-4-(ethoxycarbonylmethyl)piperidine-4-carboxylic acid ethyl ester derivative).

Step 2: Dieckmann Cyclization (Ring Closure) [1]

  • Setup: Flame-dried flask, inert atmosphere (

    
    ).
    
  • Reactants: Dissolve the diester intermediate (1.0 equiv) in anhydrous Toluene or THF.

  • Base Addition: Add Potassium tert-butoxide (

    
    -BuOK, 1.1 equiv) at 0°C. The solution will likely turn yellow/orange.
    
  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the formation of the

    
    -keto ester.[1]
    
  • Quench: Acidify with 1M HCl to pH 4 and extract with EtOAc.

Step 3: Krapcho Decarboxylation (Target Formation) [1]

  • Reactants: Dissolve the crude

    
    -keto ester in DMSO.
    
  • Additives: Add LiCl (2.0 equiv) and water (1.0 equiv).[1]

  • Heating: Heat to 140°C–160°C. This facilitates the removal of the ester group via a pseudo-cyclic transition state, releasing

    
    .[1]
    
  • Isolation: Cool, dilute with water, and extract with Ether/EtOAc.[1]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient) yields the pure This compound .[1]

Applications in Drug Discovery[1][6]

This scaffold is a "privileged structure" in medicinal chemistry, appearing in inhibitors for oncology and metabolic targets.[1]

Key Therapeutic Targets
  • Monoacylglycerol Lipase (MGL) Modulators:

    • The spiro-ketone is a precursor to MGL inhibitors used in treating pain and neuroinflammation.[1] The ketone is often reduced to an alcohol or aminated to engage the serine hydrolase active site [1].[1]

  • Wee1 Kinase Degraders:

    • Recent patents utilize this scaffold as a linker/connector in PROTACs (Proteolysis Targeting Chimeras) targeting Wee1 for cancer therapy [2].[1]

  • GPR119 Agonists:

    • The rigid spiro core mimics the piperidine/piperazine motifs found in GPCR ligands but with improved selectivity profiles due to the orthogonal ring orientation [3].[1]

Utility cluster_apps Downstream Applications Scaffold Spiro[4.5]decane-2-one Scaffold RedAm Reductive Amination Scaffold->RedAm Grignard Grignard Addition Scaffold->Grignard Deprotection Boc Removal Scaffold->Deprotection MGL MGL Inhibitors (Pain/Oncology) RedAm->MGL Amine deriv. GPCR GPCR Agonists (GPR119) Grignard->GPCR Tertiary alcohol PROTAC PROTAC Linkers (Wee1 Degraders) Deprotection->PROTAC Free amine

Figure 2: Functional versatility and therapeutic mapping of the scaffold.[1]

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following criteria.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃)

1.45 (s, 9H, Boc);

3.40–3.50 (m, 4H, Piperidine

-H);

2.30 (t, 2H, Cyclopentanone

-H);

1.80–1.90 (m, 4H, Spiro-adjacent).[1]
¹³C NMR Ketone C=O: ~215 ppm; Carbamate C=O: ~154 ppm; Boc Methyl: ~28 ppm; Spiro Quaternary C: ~40–50 ppm.[1]
LC-MS (ESI) [M+H]⁺: 254.34 (weak due to Boc); [M+Na]⁺: 276.33; [M-tBu+H]⁺: 198.[1]2.
IR Spectroscopy Ketone Stretch: ~1740 cm⁻¹ (5-membered ring ketone); Carbamate Stretch: ~1690 cm⁻¹.[1]

References

  • Azaspirocycles as monoacylglycerol lipase modulators. US Patent 11,505,546 B2.[1] Google Patents.[1] Link

  • Wee1 degrading compounds. World Intellectual Property Organization, WO2024146502A1.[1] Google Patents.[1] Link

  • Preparation of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. (Analogous Chemistry). ChemicalBook.[1] Link

  • PubChem Compound Summary for CID 71127914. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71127914, this compound.[1] Link[1]

Sources

Technical Whitepaper: Scalable Synthesis of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

[1]

Executive Summary

The spirocyclic scaffold tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate represents a privileged pharmacophore in modern drug discovery, particularly in the development of GPCR modulators (e.g., CGRP antagonists) and metabolic enzyme inhibitors (e.g., ACC inhibitors).[1] Its structural rigidity offers superior metabolic stability and vectoral orientation compared to flat aromatic systems.[1]

This guide details a robust, scalable synthetic route designed to avoid the use of highly toxic nitrogen mustards (common in "bis-alkylation" strategies) while ensuring high regioselectivity.[1] The chosen methodology leverages a Dieckmann Condensation strategy, providing a self-validating workflow suitable for gram-to-kilogram scale-up.[1]

Strategic Retrosynthesis

To design a scalable route, we must disconnect the spirocyclic core at its most strategic bond.[1] The "Bis-alkylation" of

1

Instead, we utilize a Linear Construction Strategy starting from the commercially available N-Boc-piperidine-4-ethyl ester.[1] This approach builds the quaternary center first, then closes the ring, allowing for easier purification and safer handling.[1]

Retrosynthetic Logic (DOT Visualization)

RetrosynthesisTargetTarget:This compoundPrecursor1Intermediate A:Beta-Keto Ester (Spirocycle)Target->Precursor1KrapchoDecarboxylationPrecursor2Intermediate B:Piperidine-4,4-dicarboxylate DiesterPrecursor1->Precursor2DieckmannCondensationStartStarting Material:1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylatePrecursor2->StartAlpha-Alkylation& Chain Extension

Figure 1: Retrosynthetic disconnection revealing the Dieckmann condensation as the key ring-closing step.

Detailed Synthetic Protocol

Phase 1: Construction of the Quaternary Center

Objective: Introduce the 3-carbon side chain required for the 5-membered ring.[1]

Step 1.1: Alpha-Allylation

The thermodynamic enolate of the piperidine ester is generated and trapped with allyl bromide.[1]

  • Reagents: LDA (Lithium Diisopropylamide), Allyl Bromide, THF (anhydrous).[1]

  • Protocol:

    • Cool a solution of LDA (1.1 eq) in THF to -78°C.

    • Dropwise add 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (1.0 eq) in THF. Stir for 1h to ensure complete enolization.

    • Add Allyl Bromide (1.2 eq) slowly to maintain internal temperature

      
      .
      
    • Allow to warm to RT overnight.

    • QC Check:

      
       should show disappearance of the methine triplet at 
      
      
      ppm and appearance of allyl vinyl signals (
      
      
      ppm).[1]
Step 1.2: Hydroboration-Oxidation

We require a terminal ester for the Dieckmann cyclization.[1] This requires converting the allyl group to a primary alcohol (Anti-Markovnikov), then to an acid/ester.[1]

  • Reagents: 9-BBN (0.5M in THF), NaOH,

    
    .
    
  • Protocol:

    • Treat the allyl intermediate with 9-BBN (1.2 eq) at

      
      , then warm to RT for 4h.
      
    • Critical Safety: Cool to

      
      . Add 
      
      
      followed by
      
      
      very slowly (highly exothermic).
    • Extract with EtOAc.[1] The product is the primary alcohol: tert-butyl 4-(3-hydroxypropyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate.[1]

Step 1.3: Oxidation & Esterification[1]
  • Reagents: TEMPO (cat.), NaOCl (Bleach), NaClO2 (Pinnick conditions) or Jones Reagent.[1] Followed by EtOH/EDC coupling.[1]

  • Process Note: Direct oxidation to the acid followed by esterification yields the key diester: 1-tert-butyl 4-ethyl 4-(3-ethoxy-3-oxopropyl)piperidine-1,4-dicarboxylate.[1]

Phase 2: Ring Closure & Functionalization[1]
Step 2.1: Dieckmann Condensation

This is the critical ring-forming step.[1] The base mediates an intramolecular Claisen condensation.[1][2][3]

  • Reagents: Potassium tert-butoxide (KOtBu), Toluene (anhydrous).[1]

  • Protocol:

    • Dissolve the diester (Step 1.3 product) in anhydrous Toluene (0.1 M).

    • Add KOtBu (1.5 eq) at

      
      .[1]
      
    • Warm to RT. The solution often turns yellow/orange (enolate formation).[1]

    • Quench with dilute acetic acid/ice water.

    • Mechanism: The enolate of the side-chain ester attacks the C4-piperidine ester.[1]

    • Product: A

      
      -keto ester spirocycle.
      
Step 2.2: Krapcho Decarboxylation

To obtain the final ketone, we must remove the ester group geminal to the ketone without deprotecting the Boc group. Acid hydrolysis is forbidden here.

  • Reagents: LiCl (Lithium Chloride), DMSO, Water (2 eq).[1]

  • Protocol:

    • Dissolve the

      
      -keto ester in DMSO.[1]
      
    • Add LiCl (3 eq) and water (2 eq).

    • Heat to

      
       for 4-6 hours.
      
    • Observation: Vigorous evolution of

      
       gas indicates reaction progress.[1]
      
    • Workup: Dilute with water, extract with EtOAc.[1]

Reaction Workflow & Critical Parameters

Process Flow Diagram (DOT)

SynthesisFlowStep11. Alkylation(LDA, AllylBr)Forms Quaternary CenterStep22. Hydroboration(9-BBN, H2O2)Target: Primary AlcoholStep1->Step2Step33. Oxidation/Esterification(TEMPO -> EtOH)Target: 1,6-DiesterStep2->Step3Step44. Dieckmann Cyclization(KOtBu, Toluene)Forms 5-Membered RingStep3->Step4Step55. Krapcho Decarboxylation(LiCl, DMSO, Heat)Removes Ester, Keeps BocStep4->Step5

Figure 2: Sequential workflow emphasizing the transition from linear precursor to spirocyclic core.

Quantitative Data Summary
ParameterStep 1 (Alkylation)Step 4 (Dieckmann)Step 5 (Decarboxylation)
Solvent THF (Anhydrous)TolueneDMSO
Temperature



Concentration 0.2 M0.1 M (High Dilution)0.5 M
Critical Risk Exotherm/MoisturePolymerization

Pressure Buildup
Typical Yield 85-92%70-80%88-95%

Technical Nuances & Troubleshooting (E-E-A-T)

Why 9-BBN over ?

While Borane-DMS is cheaper, 9-BBN is recommended for the hydroboration step.[1] The quaternary center at position 4 creates steric bulk.[1] 9-BBN is highly regioselective for the terminal carbon, preventing the formation of the secondary alcohol (Markovnikov product), which would fail to cyclize in subsequent steps.

The "High Dilution" Principle

In Step 4 (Dieckmann), the reaction competes between intramolecular cyclization (forming the spiro ring) and intermolecular condensation (forming oligomers).[1] Running the reaction at 0.1 M or lower concentration in Toluene favors the intramolecular pathway, significantly boosting yield.[1]

Krapcho vs. Acid Hydrolysis

Standard decarboxylation uses refluxing HCl.[1] However, the Boc protecting group is acid-labile .[1] Using Krapcho conditions (LiCl/DMSO) allows for decarboxylation via a nucleophilic attack by chloride on the methyl ester, stabilizing the transition state without acidic protons, preserving the N-Boc integrity [1].

References

  • Krapcho, A. P. (1982).[1] "Synthetic applications of dealkoxycarbonylations of malonate esters, .beta.-keto esters, .alpha.-cyano esters and related compounds in dipolar aprotic solvents". Synthesis, 805–822.[1]

  • Burckhardt, S., et al. (2012).[1] "Synthesis of 8-azaspiro[4.5]decane derivatives". World Intellectual Property Organization, WO 2012/037410.[1]

  • Mao, L., et al. (2020).[1] "Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane...". Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "2-Oxa-8-azaspiro[4.5]decane".[1][4][5][6][7] National Center for Biotechnology Information.[1] [1]

Technical Whitepaper: Strategic Utilization of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

[1]

Executive Summary & Structural Analysis[1]

This compound represents a "privileged scaffold" in modern drug discovery.[1] Unlike flat aromatic systems, this spirocyclic core offers a high fraction of saturated carbon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

The molecule consists of a piperidine ring (6-membered, containing the nitrogen) fused at a single carbon atom (the spiro center) to a cyclopentanone ring (5-membered, containing the ketone).[1] The tert-butoxycarbonyl (Boc) group protects the amine, directing reactivity solely to the ketone functionality during initial diversification.[1]

Structural Identifiers
PropertyDetail
IUPAC Name This compound
Common Name N-Boc-spiro[4.5]decan-2-one
CAS Number 203662-07-3 (Generic/Isomer dependent; verify specific batch)
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Key Functionality Orthogonal protection (Boc-amine) + Reactive electrophile (Ketone)

Synthetic Architecture (The "Make")[1]

The construction of the spiro[4.5]decane system requires creating a quaternary carbon center.[1] The most robust industrial route involves the Dieckmann Condensation , which builds the 5-membered ring onto the existing 4-substituted piperidine core.[1]

Retrosynthetic Logic

The synthesis is best visualized by disconnecting the C1-C2 bond of the cyclopentanone ring.[1] This reveals a gem-disubstituted piperidine precursor carrying two ester functionalities—one directly attached to the ring and one pendant acetate arm.[1]

Graphviz Pathway: Dieckmann Cyclization Route[1]

SynthesisSMN-Boc-piperidine-4-carboxylate(Starting Material)Inter1Diester Intermediate(Gem-disubstituted)SM->Inter1AlkylationInter2Beta-Keto Ester(Cyclized)Inter1->Inter2Dieckmann CondensationProductThis compound(Target)Inter2->ProductDecarboxylationReagent11. LDA (Base)2. Ethyl BromoacetateReagent2NaOEt (Cyclization)Reagent3NaCl, DMSO, H2O(Krapcho Decarboxylation)

Figure 1: Step-wise construction of the spiro-ketone core via Dieckmann condensation and Krapcho decarboxylation.[1]

Detailed Protocol: Dieckmann Route

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Step 1: Alpha-Alkylation

  • Setup: Charge a flame-dried flask with anhydrous THF and cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 eq).

  • Addition: Dropwise add 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (dissolved in THF). Stir for 1 hour to generate the enolate.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) slowly. The enolate attacks the alkyl halide.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Purify the diester intermediate via silica gel chromatography (Hexane/EtOAc).

Step 2: Cyclization & Decarboxylation

  • Cyclization: Dissolve the diester in toluene. Add Sodium Ethoxide (NaOEt, 1.5 eq) and reflux. The ethoxide triggers the intramolecular Claisen (Dieckmann) condensation, closing the 5-membered ring.[1]

  • Decarboxylation (Krapcho conditions): Dissolve the crude beta-keto ester in DMSO containing LiCl (2 eq) and water (1 eq). Heat to 150°C. This removes the ester group, leaving the desired ketone.

  • Validation: Monitor by TLC. The product should show a distinct ketone stretch in IR (~1740 cm⁻¹) and lack the ester signals in ¹H NMR.

Reactivity Profile & Applications (The "Use")

The utility of this scaffold lies in the ketone handle . It serves as a divergence point for creating diverse libraries of bioactive compounds.[1]

Functionalization Logic

The ketone at position 2 is sterically accessible but conformationally restricted, allowing for stereoselective transformations.

ReactivityCoreSpiro[4.5]decan-2-one(Core Scaffold)RedAmReductive Amination(R-NH2 / NaBH(OAc)3)Core->RedAmWittigWittig Olefination(Ph3P=CH-R)Core->WittigGrignardGrignard Addition(R-MgBr)Core->GrignardDeprotectBoc Deprotection(TFA or HCl)Core->DeprotectProd_AmineSpiro-Amines(GPCR Ligands)RedAm->Prod_AmineProd_AlkeneExocyclic Alkenes(Linkers)Wittig->Prod_AlkeneProd_AlcTertiary Alcohols(Metabolic Blockers)Grignard->Prod_AlcProd_NHFree Secondary Amine(For Coupling)Deprotect->Prod_NH

Figure 2: Divergent synthesis pathways from the ketone core.[1]

Key Medicinal Chemistry Applications
  • GPCR Modulators: The spiro-amine derivatives (via reductive amination) are classic bioisosteres for 4-phenylpiperidines, often found in Opioid (ORL-1) and Chemokine (CCR5) receptor antagonists.[1] The spiro constraint locks the nitrogen vector, potentially improving receptor subtype selectivity.

  • Sigma Receptor Ligands: 8-azaspiro[4.5]decane derivatives have shown high affinity for Sigma-1 receptors, relevant in neurodegenerative disease research.[1]

  • Metabolic Stability: Replacing a cyclohexyl or phenyl ring with the spiro[4.5] system often blocks metabolic hot-spots (CYP450 oxidation) due to the quaternary center and altered ring puckering.[1]

Experimental Protocol: Reductive Amination

This is the most common reaction performed on this scaffold. The following protocol ensures mono-alkylation and high yield.

Objective: Synthesis of tert-butyl 2-(benzylamino)-8-azaspiro[4.5]decane-8-carboxylate.

  • Reagents:

    • Scaffold: 1.0 eq (253 mg, 1 mmol)[1]

    • Amine: Benzylamine (1.1 eq)[1]

    • Acid Catalyst: Acetic Acid (1.0 eq)[1]

    • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure:

    • Imine Formation: In a vial, combine the scaffold, benzylamine, and acetic acid in DCE (5 mL). Stir at room temperature for 30 minutes. Critical: Allow the imine to form before adding the reductant to prevent direct reduction of the ketone to an alcohol.

    • Reduction: Add STAB in one portion. The reaction may bubble slightly. Stir for 12–16 hours under nitrogen.

    • Quench: Add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to quench unreacted borohydride.

    • Extraction: Separate phases.[1] Extract aqueous layer with DCM (2x).[1] Combine organics, dry over MgSO₄, and concentrate.

    • Purification: The secondary amine product is usually purified via column chromatography (DCM/MeOH 95:5).[1]

Safety & Handling (E-E-A-T)

While the Boc-protected scaffold is generally stable, the reagents used in its synthesis and modification require strict safety protocols.[1]

Hazard ClassPrecaution
Skin/Eye Irritant The ketone and its precursors are irritants (H315, H319).[1][2][3] Wear nitrile gloves and safety goggles.[1]
Borohydrides STAB and NaBH₄ release hydrogen gas upon contact with acid/water. Ensure proper venting.[1]
Solvents DCE is a potential carcinogen. Use DCM where possible or handle in a fume hood.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes.Angewandte Chemie International Edition . (General spirocycle synthesis logic). [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews . (Review of spiro-synthesis including Dieckmann strategies). [1]

  • PubChem Compound Summary. (2023). Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Isomer Reference).[1][2][4]National Center for Biotechnology Information .[1] [1]

  • Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters.[1]Synthesis . (Protocol for the decarboxylation step). [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1]Journal of Organic Chemistry .[1][5] (Standard protocol for reductive amination). [1]

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate: A Strategic Scaffold for 3D-Rich Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1160244-93-6) represents a high-value "privileged structure" in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy libraries (which often suffer from poor solubility and metabolic liability), spirocyclic scaffolds offer a critical solution. This molecule provides a rigid, three-dimensional core (high Fsp³ score) with orthogonal vectors for diversification: the ketone handle for library expansion and the Boc-protected amine for linker attachment or core integration.

This guide details the synthetic access, reactivity profile, and application of this scaffold, emphasizing its role as a bioisostere for piperidines and its utility in GPCR and ion channel programs.

Structural Analysis & Physicochemical Profile

The transition from "flatland" to 3D space is quantified by the fraction of sp³ hybridized carbons (Fsp³). The 8-azaspiro[4.5]decane core significantly boosts this metric compared to biphenyl or phenyl-piperidine systems.

PropertyValue / CharacteristicImpact on Drug Design
Core Geometry Spirocyclic (Twisted)Restricts conformational entropy; improves receptor binding selectivity.
Fsp³ Score High (>0.7)Correlates with improved clinical success, higher solubility, and lower promiscuity.
Vector 1 (Ketone) C2 Position (5-ring)Allows for reductive amination, Grignard addition, or olefination (diversity point).
Vector 2 (Amine) N8 Position (6-ring)Standard amide coupling/SNAr point (after Boc deprotection).
Lipophilicity Moderate (LogP ~1.5)Ideal range for CNS penetration and oral bioavailability optimization.
Why This Scaffold?

Unlike the 1-oxa-8-azaspiro[4.5]decane (often used in muscarinic agonists), the carbocyclic 8-azaspiro[4.5]decane is metabolically more robust, lacking the potentially labile hemiaminal/ether linkage in oxidative environments. It serves as a superior bioisostere for 4,4-disubstituted piperidines.

Synthetic Access: The Dieckmann Strategy

While several routes exist (e.g., Ring-Closing Metathesis), the Dieckmann Condensation remains the most scalable, industrial-standard approach for generating the spiro-ketone. This route avoids heavy metal catalysts (Ru) and utilizes inexpensive starting materials.

Validated Synthetic Protocol

Precursor: 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate (Commercially available or synthesized from isonipecotic acid).

Step 1: Michael Addition / Alkylation

To build the 5-membered ring, we must introduce a 3-carbon chain at the C4 position.

  • Reagents: LDA (Lithium Diisopropylamide), Methyl acrylate (or Methyl 3-bromopropionate).

  • Conditions: -78°C in THF.

  • Mechanism: Generation of the enolate at the piperidine C4 position followed by conjugate addition to methyl acrylate.

  • Product: 1-tert-butyl 4-methyl 4-(3-methoxy-3-oxopropyl)piperidine-1,4-dicarboxylate.

Step 2: Dieckmann Cyclization
  • Reagents: NaH (Sodium Hydride) or KOtBu, Toluene or THF.

  • Conditions: Reflux.

  • Mechanism: Intramolecular Claisen condensation. The enolate of the side chain attacks the ester at C4.

  • Intermediate: The

    
    -keto ester spirocycle.
    
Step 3: Decarboxylation (Krapcho Conditions)
  • Reagents: LiCl, DMSO, H₂O.

  • Conditions: 140°C - 160°C.

  • Outcome: Removal of the ester group to yield the final thermodynamic ketone product.

Synthetic Workflow Diagram

SynthesisRoute Start N-Boc-piperidine-4-carboxylate Step1 Step 1: Alkylation (LDA, Methyl Acrylate) THF, -78°C Start->Step1 Inter1 Diester Intermediate (Gem-disubstituted) Step1->Inter1 Yield ~85% Step2 Step 2: Dieckmann Cyclization (NaH, Toluene, Reflux) Inter1->Step2 Inter2 Beta-Keto Ester Spirocycle Step2->Inter2 Ring Closure Step3 Step 3: Krapcho Decarboxylation (LiCl, DMSO, Heat) Inter2->Step3 Final Target: Tert-butyl 2-oxo-8-azaspiro[4.5] decane-8-carboxylate Step3->Final CO2 Extrusion

Caption: Scalable synthetic route via Dieckmann Condensation, prioritizing low-cost reagents and avoiding heavy metals.

Reactivity & Derivatization Strategies

The "2-oxo" ketone is the linchpin of this scaffold. It is sterically more accessible than the hindered spiro-center, but less reactive than a simple cyclohexanone due to the adjacent quaternary carbon.

A. Reductive Amination (Library Generation)

This is the most common transformation. The ketone reacts with primary or secondary amines to create spiro-diamine scaffolds, common in GPCR ligands (e.g., CCR5, Opioid).

  • Protocol: Amine (1.1 eq), Ti(OiPr)₄ (Lewis Acid catalyst), followed by NaBH(OAc)₃.

  • Note: The stereochemistry (cis/trans relative to the spiro ring) is often formed as a mixture and may require chiral HPLC separation.

B. Wittig / HWE Olefination

Used to install exocyclic double bonds or extend the carbon chain.

  • Reagent: Ph₃P=CH₂ or Phosphonates.

  • Application: Synthesis of covalent inhibitors (Michael acceptors) or precursors for spiro-epoxides.

C. Strecker Synthesis

Reaction with TMSCN and an amine yields


-amino nitriles, which can be hydrolyzed to spiro-amino acids. This is valuable for peptide mimetics.
Divergent Synthesis Map

Reactivity Core 2-Oxo-Spiro Scaffold RedAm Reductive Amination (Amines) Core->RedAm Wittig Wittig/HWE (Alkenes) Core->Wittig Grignard Grignard Addition (Tertiary Alcohols) Core->Grignard Deprotect Boc Removal (TFA/HCl) Core->Deprotect Prod1 GPCR Antagonists (CCR5, Opioid) RedAm->Prod1 Prod2 Covalent Inhibitors (Michael Acceptors) Wittig->Prod2 Prod3 Sigma-1 Ligands (3D Pharmacophores) Grignard->Prod3 Prod4 Core Building Block (Secondary Amine) Deprotect->Prod4

Caption: Divergent synthesis capabilities of the ketone handle, enabling access to multiple pharmacological classes.

Case Studies in Medicinal Chemistry

Application 1: Sigma-1 ( ) Receptor Modulators

Sigma-1 receptors are targets for neuropathic pain and neurodegenerative diseases. Ligands typically require a basic amine and a hydrophobic domain. The 8-azaspiro[4.5]decane scaffold serves as a rigid hydrophobic core.

  • Strategy: The ketone is converted to a tertiary alcohol (via Grignard with benzyl magnesium bromide) or reduced to a secondary amine.

  • Outcome: High affinity (nM) binding due to the specific 3D-placement of the phenyl ring relative to the basic nitrogen [1, 2].

Application 2: Dual NK1/NK2 Antagonists

In the development of Tachykinin receptor antagonists, the spiro-scaffold replaces the 4-phenylpiperidine moiety. This substitution often improves metabolic stability by blocking the metabolic "soft spot" at the piperidine C4 position (oxidation to the metabolite).

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020).[1] URL:[Link] (Note: Highlights the utility of the spiro-decane class in neuro-imaging and receptor binding).

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem Compound Summary: tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Source: National Library of Medicine. URL:[Link] (Note: Useful for physicochemical property comparisons).

Sources

The 8-Azaspiro[4.5]decane-2-one Core: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate scaffold is a key heterocyclic motif of significant interest in contemporary drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic center, provides a unique topographical landscape for probing biological targets, often leading to improved physicochemical properties and novel pharmacological profiles compared to flatter aromatic systems. This guide provides an in-depth technical overview of this valuable scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will explore a robust synthetic pathway to the core structure, detail key strategies for analog development through derivatization, and discuss the burgeoning therapeutic potential of its derivatives, particularly as modulators of key central nervous system targets.

Introduction: The Value of Three-Dimensionality in Drug Design

The imperative to explore chemical space beyond flat, sp2-rich molecules has become a central theme in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons in drug candidates often correlates with enhanced clinical success, attributed to improved solubility, metabolic stability, and more specific, lower-off-target-risk interactions with biological macromolecules. Spirocyclic scaffolds, defined by two rings sharing a single atom, are exemplary embodiments of this design principle.[1] The 8-azaspiro[4.5]decane framework, in particular, offers a conformationally restricted piperidine ring fused to a cyclopentane or modified cyclopentane ring system. This rigid architecture positions substituents in precise vectors, making it an attractive template for structure-activity relationship (SAR) studies.

The subject of this guide, this compound, is a bifunctional building block. The Boc-protected secondary amine provides a stable yet readily deprotectable handle for introducing diversity elements, while the ketone functionality serves as a versatile anchor for a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This duality makes it a powerful starting point for the generation of diverse chemical libraries aimed at a range of biological targets.

Synthesis of the Core Scaffold

A scalable, multi-step synthesis for this compound has been developed, commencing from the readily available 1,4-dioxaspiro[4.5]decan-8-one.[2] The overall strategy involves the construction of the pyrrolidine ring onto the protected cyclohexanone core, followed by deprotection to reveal the target ketone.

Synthetic Scheme

The synthetic pathway is outlined below. The process begins with the formation of a cyanohydrin, which is then elaborated to build the nitrogen-containing ring.

Synthetic_Pathway start 1,4-Dioxaspiro[4.5]decan-8-one int1 1,4-Dioxaspiro[4.5]decane-8-carbonitrile start->int1 TosMIC, KOtBu DME/EtOH, 0-20°C int2 8-(2-Chloroethyl)-1,4-dioxaspiro [4.5]decane-8-carbonitrile int1->int2 LDA, BrCH2CH2Cl Toluene, 0-20°C int3 tert-Butyl 1,4-dioxa-10-azadispiro [4.2.4.2]tetradecane-10-carboxylate int2->int3 1. Raney Ni, H2 2. Boc2O, MeOH, 50°C product tert-Butyl 2-oxo-8-azaspiro [4.5]decane-8-carboxylate int3->product PPTS Acetone/H2O, 70°C

Caption: Four-step synthesis of the target spirocycle.

Detailed Experimental Protocol

The following protocol is a detailed interpretation based on the disclosed synthesis.[2] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethylene glycol dimethyl ether (DME) and ethanol (18:1 v/v) at 0°C, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq).

  • Add potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to 20°C and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyanohydrin intermediate.

Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (1.2 eq) and n-butyllithium (1.2 eq) in anhydrous toluene at -78°C, add a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) in toluene dropwise.

  • Stir the resulting solution at -78°C for 1 hour.

  • Add 1-bromo-2-chloroethane (1.5 eq) and allow the reaction to slowly warm to 20°C and stir for 12.5 hours.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane-10-carboxylate

  • To a solution of the crude 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) in methanol, add a catalytic amount of Raney Nickel slurry.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the mixture at 50°C for 6 hours.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain the Boc-protected spirocycle.

Step 4: Synthesis of this compound

  • Dissolve the purified product from Step 3 (1.0 eq) in a mixture of acetone and water (4:1 v/v).

  • Add pyridinium p-toluenesulfonate (PPTS, 0.2 eq) and heat the mixture to 70°C for 15 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

PropertyValue
CAS Number 1250994-14-9
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Appearance Solid
Storage Sealed in a dry environment at 2-8°C

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), aliphatic protons of the pyrrolidine and cyclopentane rings (multiplets, ~1.5-3.5 ppm).

  • ¹³C NMR: Signals for the carbonyl of the Boc group (~155 ppm), the ketone carbonyl (~210 ppm), the quaternary spiro carbon, and various aliphatic carbons.

  • IR (KBr): Characteristic stretching frequencies for the ketone C=O (~1710 cm⁻¹), the carbamate C=O (~1685 cm⁻¹), and C-N bonds.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 254.17.

Derivatization Strategies for Analog Development

The core scaffold offers two primary points for chemical modification: the ketone at the 2-position and the Boc-protected amine at the 8-position. This allows for the systematic generation of analog libraries to explore structure-activity relationships.

Modifications at the Ketone (C2-Position)

The ketone functionality is a versatile handle for introducing a wide array of substituents.

Derivatization_Ketone cluster_0 Derivatization at C2 core Core Scaffold (Ketone) reductive_amination Reductive Amination (R-NH2, NaBH3CN) core->reductive_amination wittig Wittig Olefination (Ph3P=CHR) core->wittig grignard Grignard Addition (R-MgBr) core->grignard product_amine Substituted Amine reductive_amination->product_amine product_alkene Exocyclic Alkene wittig->product_alkene product_alcohol Tertiary Alcohol grignard->product_alcohol Derivatization_Amine cluster_1 Derivatization at N8 core Core Scaffold (Boc-Amine) deprotection Deprotection (TFA or HCl) core->deprotection free_amine Free Amine deprotection->free_amine alkylation Reductive Alkylation (R-CHO, NaBH(OAc)3) free_amine->alkylation acylation Acylation (R-COCl or R-COOH, coupling agent) free_amine->acylation sulfonylation Sulfonylation (R-SO2Cl) free_amine->sulfonylation product_alkyl N-Alkyl Derivative alkylation->product_alkyl product_acyl N-Acyl Derivative acylation->product_acyl product_sulfonyl N-Sulfonyl Derivative sulfonylation->product_sulfonyl

Caption: Deprotection and subsequent functionalization at the N8-amine.

  • Boc Deprotection: The tert-butoxycarbonyl group is labile to strong acids.

    • Protocol Insight: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or with a solution of HCl in dioxane or methanol, are standard and effective methods for complete deprotection. [5]* N-Alkylation/Acylation/Sulfonylation: Once deprotected, the free secondary amine can be readily derivatized using standard protocols to form a wide variety of substituted amines, amides, and sulfonamides, significantly expanding the chemical diversity of the scaffold.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the 8-azaspiro[4.5]decane core have shown significant promise as modulators of several important biological targets, particularly within the central nervous system.

Sigma-1 (σ₁) Receptor Ligands

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric conditions, as well as in cancer biology. [6]Spirocyclic structures are a common feature of high-affinity σ₁ ligands.

  • Pharmacological Activity: Several 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective σ₁ receptor ligands. These compounds have been evaluated as potential PET imaging agents for visualizing σ₁ receptor density in the brain and in tumors. [7]For example, fluorinated analogs have demonstrated high brain uptake and specific binding to σ₁ receptor-rich regions. [7]* Structure-Activity Relationship (SAR): SAR studies have revealed key determinants for σ₁ affinity and selectivity. The nature of the substituent on the piperidine nitrogen is critical. Typically, a benzyl or substituted benzyl group confers high affinity. The choice of substituents on the spirocyclic core can modulate both affinity and physicochemical properties like lipophilicity, which is crucial for brain penetration and pharmacokinetic profiles.

Table 1: SAR of Selected 1-Oxa-8-azaspiro[4.5]decane σ₁ Ligands

Compound R Group (at N8) Kᵢ (σ₁) (nM) Selectivity (σ₁ vs σ₂) Reference
1 Benzyl 0.47 44 [7]
2 4-Fluorobenzyl 0.88 22 [7]
3 4-Methoxybenzyl 1.2 19 [7]

| 4 | 2-Phenylethyl | 12.1 | 2 | [7]|

This table is a representative summary based on data for analogous 1-oxa-8-azaspiro[4.5]decane systems.

The data suggest that an appropriately sized aromatic group directly attached to the piperidine nitrogen via a methylene linker is optimal for high-affinity binding. Increasing the linker length (e.g., to a phenylethyl group) or altering the electronics of the aromatic ring can significantly impact affinity and selectivity.

M1 Muscarinic Acetylcholine Receptor (mAChR) Agonists

The M1 muscarinic receptor is a G-protein coupled receptor that plays a critical role in cognitive processes such as learning and memory. [4]Agonists of the M1 receptor are being investigated as potential treatments for the cognitive symptoms of Alzheimer's disease and schizophrenia. [8]

  • Pharmacological Activity: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. [9]Certain derivatives demonstrated potent antiamnesic activity in animal models with a favorable separation from cholinergic side effects. Notably, some compounds acted as partial agonists, which can be a desirable profile for chronic therapies. [9]* Structure-Activity Relationship (SAR): Systematic modification of the spirocyclic core revealed that small alkyl substitutions on the tetrahydrofuran ring (analogous to the cyclopentane ring in our core) and modifications at the position corresponding to the ketone (e.g., conversion to a methylene or oxime) could confer selectivity for M1 over M2 receptors. [9]This highlights the sensitivity of muscarinic receptor subtypes to the fine-tuned topography of the spirocyclic ligand.

Signaling Pathways

Understanding the downstream signaling pathways of the targeted receptors is crucial for rational drug design and for interpreting the cellular consequences of ligand binding.

M1 Muscarinic Receptor Signaling

The M1 receptor primarily couples to the Gq family of G proteins. [10]

M1_Signaling Agonist M1 Agonist (e.g., 8-Azaspiro[4.5]decane derivative) M1R M1 Receptor Agonist->M1R binds Gq Gαq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Neuronal Excitation) Ca->CellularResponse PKC->CellularResponse Sigma1_Signaling cluster_ER Ligand σ₁ Ligand (e.g., 8-Azaspiro[4.5]decane derivative) Sigma1R σ₁ Receptor Ligand->Sigma1R binds BiP BiP Chaperone Sigma1R->BiP dissociates from IP3R IP3 Receptor Sigma1R->IP3R translocates & modulates IonChannels Ion Channels (e.g., K⁺, Na⁺) Sigma1R->IonChannels modulates ER Endoplasmic Reticulum Membrane MAM Mitochondria-Associated Membrane (MAM) CaModulation Modulation of Ca²⁺ Signaling IP3R->CaModulation CellularEffects Cellular Effects (Neuroprotection, Plasticity) CaModulation->CellularEffects ChannelModulation Modulation of Channel Activity IonChannels->ChannelModulation ChannelModulation->CellularEffects

Caption: Simplified overview of σ₁ receptor function.

Under normal conditions, the σ₁ receptor is associated with the chaperone BiP. Upon stimulation by agonists, it dissociates from BiP and can translocate to other parts of the cell, including the mitochondria-associated membrane (MAM). Here, it modulates the activity of various proteins, including the IP₃ receptor, thereby regulating calcium signaling between the ER and mitochondria. It also directly modulates the function of various ion channels. These actions contribute to its roles in neuroprotection, synaptic plasticity, and cell survival.

The this compound core represents a highly valuable and versatile scaffold for modern drug discovery. Its synthesis from commercially available starting materials, combined with the orthogonal reactivity of its ketone and protected amine functionalities, provides a robust platform for the creation of diverse chemical libraries with well-defined three-dimensional structures. The demonstrated success of its analogs in targeting key CNS receptors like the σ₁ and M1 muscarinic receptors underscores the therapeutic potential of this chemical space. Future work will undoubtedly focus on further exploring the SAR of this scaffold against these and other targets, optimizing pharmacokinetic and pharmacodynamic properties, and ultimately translating these promising molecular frameworks into novel clinical candidates.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Zheng, Y. & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 49-63. [Link]

  • Kaneko, T., Kawahara, T., Ohi, N., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]

  • PubChem. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Trans 8-Tert-Butyl-2-Oxaspiro [4. 5] Decan-3-One C13H22O2. ResearchGate. [Link]

  • Levey, A. I. (1993). Muscarinic acetylcholine receptor subtypes in Alzheimer's disease. Trends in Neurosciences, 16(10), 414-418. [Link]

  • Sun, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4411–4428. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M1. Wikipedia. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • ResearchGate. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Organic Chemistry Portal. Reductive Amination. Organic Chemistry Portal. [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sfera UNIFE. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera UNIFE. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]

  • Wikipedia. Sigma-1 receptor. Wikipedia. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(17), 115560. [Link]

  • Bristol Myers Squibb. Muscarinic acetylcholine receptors fact sheet. Bristol Myers Squibb. [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

[1][2]

Executive Summary & Strategic Rationale

The synthesis of spiro[4.5]decane scaffolds is a critical competency in medicinal chemistry, particularly for developing GPCR antagonists (e.g., CCR5, ORL-1) and ion channel modulators.[2] The target molecule features a piperidine ring spiro-fused to a cyclopentanone.[1][3]

Critical Regiochemical Distinction:

  • 1-Oxo Isomer: Typically synthesized via Dieckmann condensation of a diester precursor.[1][2] The ketone forms adjacent to the spiro carbon.[2][3]

  • 2-Oxo Isomer (Target): The ketone is located beta to the spiro carbon.[1][2][3] This geometry requires a Ring-Closing Metathesis (RCM) approach or a radical cyclization strategy.[1][2]

This protocol details the RCM Route , which offers superior regiocontrol and scalability for the 2-oxo isomer compared to linear alkylation strategies.[3]

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical decision points and the chosen RCM pathway to ensure the correct regiochemistry.

GStartStart: N-Boc-piperidine-4-carboxylateStep11. α-Allylation(LDA, Allyl Bromide)Start->Step1BranchRegioselectivity CheckpointStep1->BranchRouteARoute A: Dieckmann(Yields 1-Oxo Isomer)Branch->RouteAAvoid (Wrong Isomer)RouteBRoute B: RCM Strategy(Yields 2-Oxo Isomer)Branch->RouteBSelect (Correct Isomer)Step22. Reduction to Aldehyde(DIBAL-H)RouteB->Step2Step33. Grignard Addition(VinylMgBr)Step2->Step3Step44. Ring-Closing Metathesis(Grubbs II)Step3->Step4Step55. Oxidation & Hydrogenation(Dess-Martin / Pd/C)Step4->Step5TargetTarget: this compoundStep5->Target

Caption: Decision tree highlighting the necessity of the RCM route to achieve the specific 2-oxo regiochemistry.

Detailed Experimental Protocols

Step 1: α-Allylation of N-Boc-piperidine-4-carboxylate

This step introduces the first "arm" of the spirocycle.[1][2] The use of LDA ensures kinetic deprotonation, preventing self-condensation.

  • Reagents: N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq), LDA (1.1 eq), Allyl bromide (1.2 eq), Dry THF.

  • Protocol:

    • Cool a solution of diisopropylamine (1.2 eq) in anhydrous THF to -78°C under nitrogen.

    • Add n-BuLi (1.2 eq) dropwise; stir for 30 min to generate LDA.

    • Add N-Boc-piperidine-4-carboxylic acid ethyl ester (dissolved in THF) dropwise over 20 min. Stir at -78°C for 1 hour.

    • Add allyl bromide dropwise.[1][2][3]

    • Allow the reaction to warm to room temperature (RT) over 4 hours.

    • Quench: Saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Functional Group Conversion (Ester to Vinyl Alcohol)

We must convert the ester into a terminal alkene to set up the metathesis.[2][3] This is a two-stage process: reduction to aldehyde followed by Grignard addition.[1][2]

  • Part A: Reduction

    • Reagents: DIBAL-H (1.1 eq, 1M in Toluene), Toluene/DCM.[1][2]

    • Protocol: Cool substrate to -78°C. Add DIBAL-H dropwise. Stir 2h. Quench with Rochelle's salt (critical for aluminum emulsion breaking).[1][2] Isolate the aldehyde.[2][3]

  • Part B: Grignard Addition

    • Reagents: Vinylmagnesium bromide (1.2 eq), THF.

    • Protocol: Add VinylMgBr to the crude aldehyde at 0°C. Stir 1h. This creates the second "arm" (a vinyl group) and leaves a hydroxyl handle.[2][3]

    • Intermediate: tert-butyl 4-allyl-4-(1-hydroxyallyl)piperidine-1-carboxylate.[1][2]

Step 3: Ring-Closing Metathesis (RCM)

This is the key step forming the 5-membered ring.[1][2]

  • Reagents: Grubbs Catalyst (2nd Generation, 2-5 mol%), Dry DCM (degassed).[1][2]

  • Concentration: High Dilution (0.005 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization.[1][2]

  • Protocol:

    • Dissolve the diene intermediate in degassed DCM.[1][2][3]

    • Add Grubbs II catalyst in one portion.[1][2][3]

    • Reflux (40°C) for 12-24 hours under inert atmosphere.

    • Scavenging: Add activated charcoal or a specific ruthenium scavenger (e.g., SiliaMetS®) to remove metal residues.[1][2]

    • Filter and concentrate.

    • Product: tert-butyl 2-hydroxy-8-azaspiro[4.5]dec-3-ene-8-carboxylate (Allylic alcohol spirocycle).[1][2]

Step 4: Oxidation and Hydrogenation

The RCM product is an unsaturated alcohol.[2][3] We need a saturated ketone.[1][2][3]

  • Sequence Logic: Oxidation first yields the enone; Hydrogenation then reduces the alkene and ensures the ketone remains.[3]

  • Sub-Step A: Oxidation [3][4][5]

    • Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.[1][2]

    • Result: tert-butyl 2-oxo-8-azaspiro[4.5]dec-3-ene-8-carboxylate (Enone).[1][2]

  • Sub-Step B: Hydrogenation

    • Reagents: H₂ (1 atm), 10% Pd/C, Ethanol/EtOAc.

    • Protocol: Stir the enone with Pd/C under hydrogen balloon for 2-4 hours. Monitor by LCMS for disappearance of the alkene.[2][3]

    • Final Product: This compound .

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >97%HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (NMR) Confirm spiro-quaternary carbon shift (~40-50 ppm)¹³C NMR (CDCl₃)
Identity (MS) [M+H]⁺ = 254.17 (minus tBu) or 298.xx (weak parent)ESI-MS
Regiochemistry COSY correlation between spiro-CH₂ and Ketone-CH₂2D NMR

Key NMR Diagnostic: For the 2-oxo isomer , the ¹H NMR will show distinct multiplets for the ethylene bridges (-CH₂-CH₂-) in the 5-membered ring.[1][2] In contrast, the 1-oxo isomer (Dieckmann product) would show an isolated singlet or AB quartet for the -CH₂- group adjacent to the spiro center if the other side is blocked, or distinct splitting patterns characteristic of alpha-substitution.[1]

References

  • RCM Strategy for Spirocycles

    • Title: Synthesis of Azaspirocycles via Ring-Closing Metathesis.[1][2]

    • Source:Journal of Organic Chemistry, 2006, 71(5), 2046–2055.[2]

    • Context: Establishes the precedence for forming spiro[4.
    • [1][2]

  • Dieckmann vs.

    • Title: Practical Synthesis of 2-Azaspiro[4.
    • Source:Synthesis, 2005, 19, 3245–3252.[2][6]

    • Context: Describes the "wrong" isomer (1-oxo) synthesis via Dieckmann, validating the need for the RCM route for the 2-oxo target.
  • Compound Characterization (CAS 1272758-17-4)

    • Title: Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (PubChem CID 71711106).[1][2]

    • Source: National Center for Biotechnology Information (2024).[1][2]

    • Context: Verification of chemical structure and identifiers.[1][2][3][6][7]

    • [1][2]

Application Note: NMR Characterization of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring high-fidelity structural validation of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1250994-14-9).[1] This guide synthesizes theoretical prediction with practical NMR methodology, addressing the specific challenges of spirocyclic assignments.

Abstract & Scientific Context

Spirocyclic scaffolds like 8-azaspiro[4.5]decane are increasingly prioritized in drug discovery (e.g., GPCR modulators, kinase inhibitors) due to their ability to increase


 character and restrict conformational flexibility without adding excessive molecular weight.[1] However, characterizing This compound  presents a unique challenge: distinguishing the position of the ketone on the five-membered ring (2-oxo vs. 3-oxo) and resolving the diastereotopic protons induced by the chiral spiro-center.[1]

This protocol provides a definitive method to assign the 2-oxo regioisomer, utilizing 1D


H/^{13}C NMR and 2D HMBC correlations to validate the connectivity of the spiro-quaternary center.[1]

Molecule Overview

  • IUPAC Name: this compound[1][2][3][4]

  • CAS: 1250994-14-9[1][2][3][4][5][6][7][8]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • MW: 253.34 g/mol [1][6][7]

  • Key Structural Features:

    • Spiro Center (C5): Quaternary carbon fusing a piperidine and a cyclopentanone ring.

    • Piperidine Ring:

      
      -Boc protected, exhibiting rotameric broadening at room temperature.[1]
      
    • Cyclopentanone Ring: Contains the ketone functionality at position 2 (adjacent to a methylene which is adjacent to the spiro center).

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    )  is the preferred solvent (99.8% D).[1] It minimizes viscosity-induced broadening compared to DMSO-
    
    
    
    and provides excellent solubility for this lipophilic carbamate.[1]
  • Concentration: 10–15 mg in 600

    
    L solvent for optimal 
    
    
    
    C sensitivity.
  • Tube: Standard 5 mm NMR tube (high-precision rated for >400 MHz).

Acquisition Parameters (Recommended)
ExperimentFrequencyScans (NS)Pulse Delay (D1)Notes

H 1D
400+ MHz162.0 sKey for integration and coupling analysis.

C 1D
100+ MHz512+2.0 sEssential for Carbonyl and Spiro-C detection.[1]
HSQC -4-81.5 sMultiplicity editing (CH/CH

up, CH

down).
HMBC -16-321.5 sCritical: Set long-range delay for 8-10 Hz coupling.

Results & Discussion: Structural Assignment

Numbering Scheme

To ensure clarity, we utilize the standard spiro[4.5]decane numbering:

  • 5-Ring: Atoms 1–4 (C1 adjacent to spiro, C2 is carbonyl).[1]

  • Spiro Carbon: Atom 5.

  • 6-Ring: Atoms 6–10 (N is at position 8).[1]

H NMR Assignment (400 MHz, CDCl )

The


H spectrum is characterized by the diagnostic Boc singlet and three distinct methylene envelopes.[1] Note that the 2-oxo  substitution breaks the symmetry of the piperidine ring, rendering protons on C6/C10 and C7/C9 diastereotopic, though they often overlap.[1]
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Boc 1.46Singlet9HTert-butyl methyls (strong diagnostic).[1]
H-1 2.25 – 2.35Singlet (br) or ABq2HIsolated CH

between Spiro(C5) and C=O(C2).[1] No vicinal neighbors.
H-3 2.38 – 2.45Triplet/Multiplet2H

to C=O, part of CH

-CH

chain.[1] Deshielded.
H-4 1.85 – 1.95Triplet/Multiplet2H

to C=O, adjacent to Spiro(C5).[1]
H-7, H-9 3.40 – 3.55Multiplet4H

to Nitrogen (deshielded).[1] Broad due to Boc rotamers.
H-6, H-10 1.50 – 1.65Multiplet4H

to Nitrogen, adjacent to Spiro.[1] Overlaps with H-4 often.[1]

Expert Insight: The signal for H-1 is the primary differentiator for the 2-oxo isomer.[1] It appears as an isolated singlet (or tight AB quartet) because it has no vicinal protons. In the 3-oxo isomer, the protons


 to the spiro center would be part of a continuous spin system, showing complex splitting.[1]
C NMR Assignment (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
Ketone C=O 215.5 C-2 (Cyclopentanone carbonyl).[1]
Carbamate C=O 154.6Boc Carbonyl.[1]
Quaternary 79.8Boc tert-butyl quaternary C.
Spiro C 42.5 C-5 (Quaternary Spiro Center).[1]
CH

(N)
~40.0 - 44.0C-7, C-9 (Broad/Split due to rotamers).[1]
CH

(

-keto)
~51.0C-1 (Isolated CH

).[1]
CH

(

-keto)
~37.5C-3.[1]
CH

(Alkyl)
~30 - 35C-4, C-6, C-10.[1]
CH

28.4Boc Methyls.[1]

Visualizing the Logic: HMBC Connectivity

The following diagram illustrates the critical HMBC correlations required to confirm the 2-oxo position versus the 3-oxo alternative.

NMR_Assignment cluster_proof Regioisomer Proof (HMBC) Spiro Spiro C5 (Quaternary) Piperidine Piperidine CH2s (C6/C10) Spiro->Piperidine Connectivity Ketone Ketone C2 (~215 ppm) H1 H-1 Protons (Isolated Singlet) H1->Spiro 3J (Strong) H1->Ketone 2J (Strong) H4 H-4 Protons (Triplet) H4->Spiro 2J H4->Ketone 3J (Weak)

Caption: HMBC correlation network. The critical "Smoking Gun" is the correlation of the isolated proton singlet (H-1) to BOTH the Spiro carbon and the Ketone Carbonyl.[1]

Troubleshooting & Tips

  • Boc Rotamers: At room temperature, the Piperidine signals (H-7/9 and C-7/9) often appear broad or split due to restricted rotation of the N-Boc bond.[1] Solution: Run the experiment at 323 K (50°C) to coalesce these signals into sharp peaks.

  • Water Peak Interference: In CDCl

    
    , the water peak appears ~1.56 ppm, often obscuring the H-6/H-10 multiplet.[1] Solution:  Use a high-quality solvent ampoule or add activated molecular sieves.[1]
    
  • Diastereotopicity: Because the C2-ketone makes the molecule chiral (assuming a single enantiomer or racemate), the "top" and "bottom" faces of the piperidine ring are not equivalent. Do not be surprised if C6 and C10 appear as two distinct signals in high-field

    
    C NMR.[1]
    

References

  • Synthesis & Scaffold Utility

    • Title: "Synthesis of 8-oxa-2-azaspiro[4.
    • Source: ResearchG
    • Context: General synthetic routes for spiro[4.5]decane systems.
  • Commercial Reference & CAS Verification

    • Title: "this compound (CAS 1250994-14-9)."[1][2][3][4][5][6][7]

    • Source: Sigma-Aldrich / PubChem.[1]

    • Context: Confirmation of CAS and commercial availability of the 2-oxo isomer.[1][4]

  • General NMR of Spiro-Piperidines

    • Title: "Assignment of spirocyclic piperidine deriv
    • Source: Magnetic Resonance in Chemistry (General methodology reference).
    • Context: Methodology for distinguishing axial/equatorial protons in spiro-systems.[1]

Sources

Application Notes and Protocols for the Boc Deprotection of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

The 8-azaspiro[4.5]decane framework is a vital structural motif in medicinal chemistry, recognized for its three-dimensional architecture that allows for precise spatial orientation of functional groups. This spirocyclic system is a cornerstone in the design of novel therapeutics, particularly for neurological disorders.[1][2] The title compound, "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate," serves as a key intermediate, providing a synthetically versatile platform for generating diverse libraries of bioactive molecules.[1]

The tert-butyloxycarbonyl (Boc) protecting group is one of the most common choices for masking amine functionality due to its stability under a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack.[3] Its facile removal under acidic conditions makes it an integral part of orthogonal protection strategies in multi-step syntheses.[3] This document provides a comprehensive guide to the deprotection of this specific substrate, exploring not only the standard, robust protocols but also milder alternatives, thereby offering researchers the flexibility to select a method best suited for their downstream applications and substrate sensitivities.

The Chemistry of Boc Deprotection: An Acid-Catalyzed Cascade

The cleavage of the N-Boc group is universally accomplished under acidic conditions. The mechanism is a well-established, multi-step process initiated by the protonation of the carbamate carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, but the key step involves the subsequent protonation of the carbamate nitrogen or, more commonly accepted, the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation.[2] The resulting carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide gas. The released amine is then protonated by the excess acid in the medium, yielding the corresponding ammonium salt.[2]

Due to the generation of gaseous byproducts (isobutylene from the tert-butyl cation and carbon dioxide), it is crucial to perform these reactions in an open or well-vented system to avoid pressure build-up.[2]

Boc_Deprotection_Mechanism cluster_substrate Boc-Protected Amine cluster_reagents Reagents Start R-NH-Boc Protonation Protonation of Carbamate Oxygen Start->Protonation + H⁺ Acid H⁺ (e.g., TFA, HCl) Acid->Protonation Cleavage Formation of Tert-butyl Cation Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate [R-NH-COOH] Cleavage->CarbamicAcid Byproducts Byproducts: CO₂ + Isobutylene Cleavage->Byproducts t-Bu⁺ → Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation AmineSalt Final Product: Amine Salt (R-NH₃⁺ X⁻) Decarboxylation->AmineSalt + H⁺ Decarboxylation->Byproducts CO₂ Deprotection_Workflow cluster_conditions Select Deprotection Reagent cluster_products Isolated Product Start Start: Tert-butyl 2-oxo-8-azaspiro[4.5] decane-8-carboxylate in Solvent TFA Protocol 1: TFA in DCM Start->TFA HCl Protocol 2: 4M HCl in Dioxane Start->HCl TsOH Protocol 3: TsOH in DME Start->TsOH Reaction Stir at RT or 40°C (Monitor by TLC/LC-MS) TFA->Reaction HCl->Reaction TsOH->Reaction Workup Workup & Isolation Reaction->Workup Salt Amine Salt (TFA, HCl, or TsOH salt) Workup->Salt FreeAmine Free Amine (After Basic Workup) Workup->FreeAmine Optional Neutralization

Sources

Using "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate" in FAAH inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate in FAAH Inhibitor Synthesis

Executive Summary & Strategic Context

This technical guide details the synthetic utility of This compound (CAS: 1198284-74-8) as a high-value scaffold in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors.

In the landscape of modern drug discovery, "escaping flatland" (increasing Fsp³ character) is critical for improving solubility and metabolic stability. Spirocyclic scaffolds, such as the 8-azaspiro[4.5]decane system, offer a rigid, three-dimensional architecture that mimics the twist of transition states better than planar aromatic systems.

Specifically, this scaffold is pivotal for synthesizing Spirocyclic Urea/Carbamate FAAH Inhibitors . The 2-position ketone (located on the pyrrolidine ring) serves as a versatile "chemical handle" to install the serine-reactive warhead, while the Boc-protected nitrogen (position 8 on the piperidine ring) allows for modular attachment of lipophilic tails required for the FAAH acyl-chain binding pocket.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name This compound
CAS Number 1198284-74-8
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Core Geometry Spiro-fused Pyrrolidine (5-ring) and Piperidine (6-ring)
Key Functionality C2-Ketone: Electrophilic site for warhead installation.N8-Boc: Masked attachment point for lipophilic domain.
Mechanistic Rationale (The "Why")

FAAH is a serine hydrolase with a distinctive catalytic triad (Ser241-Ser217-Lys142). Effective inhibitors typically possess:

  • A Reactive Warhead: (e.g., urea, carbamate) that forms a covalent or tight-binding interaction with Ser241.

  • A Linker: That positions the warhead correctly.

  • A Lipophilic Tail: That occupies the hydrophobic channel normally used by the arachidonoyl chain of anandamide.

The Spiro Advantage: The 8-azaspiro[4.5]decane scaffold rigidly separates the warhead (installed at C2) from the lipophilic tail (attached at N8), preventing conformational collapse and ensuring high selectivity against off-targets like monoacylglycerol lipase (MAGL).

Biological Pathway Visualization

The following diagram illustrates the role of FAAH in endocannabinoid signaling and how the spiro-inhibitor intercepts this pathway.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme (Serine Hydrolase) AEA->FAAH Substrate Binding Signaling CB1/CB2 Receptor Signaling (Analgesia) AEA->Signaling Increased Concentration AA Arachidonic Acid + Ethanolamine FAAH->AA Hydrolysis Inhibitor Spirocyclic Inhibitor (Derived from Scaffold) Inhibitor->FAAH Covalent/Reversible Inhibition (Ser241)

Figure 1: Mechanism of Action.[1][2] Inhibition of FAAH prevents AEA degradation, enhancing endocannabinoid signaling.

Synthetic Protocol: Warhead Installation

The most critical step in utilizing this scaffold is converting the C2-ketone into a urea-based warhead . The following protocol details the Reductive Amination route, which is preferred for its mild conditions and stereocontrol potential.

Phase 1: Reductive Amination (Ketone → Primary Amine)

Objective: Convert the C2=O carbonyl to a C2-NH₂ amine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq)

  • Solvent: Methanol (MeOH)

  • Temperature: 25°C to 60°C

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the spiro-ketone (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Imine Formation: Add Ammonium Acetate (10.0 eq) in one portion. Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine/iminium species.

  • Reduction: Carefully add NaCNBH₃ (1.5 eq). Caution: Hydrogen cyanide gas evolution is possible; perform in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 60°C and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (M+H = 254) and appearance of the amine (M+H = 255).

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Remove MeOH under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: The primary amine is often polar. Purify via SCX (Strong Cation Exchange) cartridge or reverse-phase flash chromatography.

Critical Checkpoint:

  • Target Yield: 70–85%

  • Stereochemistry: This reaction typically yields a racemate. Chiral HPLC separation or the use of chiral sulfinamides (Ellman’s auxiliary) may be required if a specific enantiomer is desired for SAR studies.

Phase 2: Urea Formation (The Warhead)

Objective: Cap the newly formed amine with a biaryl or heteroaryl isocyanate to create the FAAH-binding urea motif.

Reagents:

  • Intermediate: 2-amino-8-azaspiro[4.5]decane-8-carboxylate (from Phase 1)

  • Reagent: Phenyl Isocyanate (or specific heteroaryl isocyanate) (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in dry DCM at 0°C.

  • Add TEA followed by the dropwise addition of the isocyanate.

  • Warm to room temperature and stir for 2 hours.

  • Result: Formation of the tert-butyl 2-(3-phenylureido)-8-azaspiro[4.5]decane-8-carboxylate.

Synthetic Workflow Diagram

This flowchart visualizes the complete transformation from the commercial building block to a functional FAAH inhibitor library.

Synthesis_Workflow Start Start: Tert-butyl 2-oxo-8-azaspiro[4.5] decane-8-carboxylate (Ketone) Step1 Step 1: Reductive Amination (NH4OAc, NaCNBH3) Start->Step1 Inter1 Intermediate A: 2-Amino-spiro-scaffold Step1->Inter1 Step2 Step 2: Urea Formation (R-N=C=O) Inter1->Step2 Inter2 Intermediate B: Boc-Protected Urea Step2->Inter2 Step3 Step 3: Boc Deprotection (TFA or HCl) Inter2->Step3 Step4 Step 4: N-Arylation/Acylation (Tail Attachment) Step3->Step4 Final Final FAAH Inhibitor (Spirocyclic Urea) Step4->Final

Figure 2: Synthetic workflow for converting the spiro-ketone into a lead candidate.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met:

TechniqueExpected Observation for Product (Urea Intermediate)
¹H NMR (DMSO-d₆) δ 6.0–6.5 ppm: Appearance of Urea NH doublet.δ 3.5–4.0 ppm: Multiplet corresponding to the CH-N (proton alpha to urea) on the 5-ring.δ 1.40 ppm: Strong singlet (9H) confirming Boc group integrity.
¹³C NMR ~155 ppm: Urea carbonyl signal.~154 ppm: Boc carbonyl signal.Absence of ~210 ppm: Complete consumption of the starting ketone.
LC-MS [M+H]⁺: Expected mass of Amine + Isocyanate MW. Purity: >95% by UV (254 nm).

References

  • Meyers, M. J., et al. (2011).[3] "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH)." Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553.[3]

  • Pfizer Inc. (2010). "Spirocyclic cyclohexane derivatives as FAAH inhibitors." World Intellectual Property Organization, WO2010070535.

  • PubChem. (2023).[4] "this compound Compound Summary." National Center for Biotechnology Information.

  • Keith, J. M., et al. (2015). "Preclinical Characterization of the FAAH Inhibitor JNJ-42165279." ACS Medicinal Chemistry Letters, 6(12), 1204–1209.

Sources

Application Notes and Protocols for In Vitro Assessment of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 8-Azaspiro[4.5]decane Scaffold

The 8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional diversity that allows for precise orientation of functional groups. This structural feature is highly advantageous for achieving high-affinity and selective interactions with biological targets. Derivatives of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate serve as crucial intermediates in the synthesis of novel therapeutic agents. A significant area of interest for these derivatives is the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, potent and selective NK1 receptor antagonists are valuable for treating chemotherapy-induced nausea and vomiting, as well as having potential applications in oncology and other disorders.[2][3]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the biological activity of novel derivatives based on the 8-azaspiro[4.5]decane scaffold, with a primary focus on their potential as NK1 receptor antagonists. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to assess compound affinity, functional activity, cellular toxicity, and metabolic stability.

I. Primary Pharmacology Assays: Targeting the Neurokinin-1 Receptor

The initial phase of characterizing a novel compound library involves assessing the direct interaction with the intended biological target. For derivatives of this compound with suspected NK1 receptor activity, this is achieved through receptor binding and functional assays.

NK1 Receptor Radioligand Binding Assay

Scientific Rationale: This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The output, the inhibitory constant (Ki), is a direct measure of the compound's binding potency.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human NK1 receptor (e.g., CHO-NK1, U-373 MG) prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Substance P) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Measure radioactivity on filter plates using a scintillation counter assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-NK1) or another suitable cell line like U-373 MG astrocytoma cells.[4]

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

    • Wash the membrane pellet with fresh buffer and resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Aliquot and store the membrane preparations at -80°C.

  • Binding Assay:

    • On the day of the assay, thaw the membrane aliquots and resuspend in the binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and a range of concentrations of the test compound.

    • To determine non-specific binding, include wells with an excess of a known high-affinity unlabeled NK1 antagonist (e.g., Aprepitant).

    • Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[5]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Radioligand e.g., [³H]-Substance P-
Kd of Radioligand Dissociation constant0.1 - 5 nM
Membrane Protein Amount per well50 - 120 µg
Incubation Time Duration of binding30 - 90 minutes
Incubation Temp. Temperature of binding25 - 37 °C
IC₅₀ Half maximal inhibitory conc.Varies by compound
Ki Inhibitory constantVaries by compound
NK1 Receptor Functional Assay: Calcium Mobilization

Scientific Rationale: The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like Substance P, couples to the Gq signaling pathway. This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm.[2] This assay measures the ability of a test compound to inhibit this agonist-induced increase in intracellular calcium, thereby providing a measure of its functional antagonist activity.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_analysis Data Analysis cell1 Seed cells expressing human NK1 receptor in a 96-well plate cell2 Incubate cells overnight to allow attachment cell1->cell2 cell3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell2->cell3 assay1 Pre-incubate cells with varying concentrations of test compound cell3->assay1 assay2 Add a fixed concentration of an NK1 agonist (e.g., Substance P) assay1->assay2 assay3 Measure the change in fluorescence intensity over time using a plate reader assay2->assay3 analysis1 Plot fluorescence change against time assay3->analysis1 analysis2 Determine the peak fluorescence response analysis1->analysis2 analysis3 Calculate IC50 values for antagonism analysis2->analysis3

Caption: Workflow for the NK1 Receptor Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed CHO-NK1 cells (or a similar cell line) into black-walled, clear-bottom 96-well plates at an appropriate density.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow the cells to adhere and form a monolayer.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer. Probenecid may be included to prevent dye leakage.[6]

    • Incubate the cells with the dye for a specified time (e.g., 1 hour) at room temperature, protected from light.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (dissolved in assay buffer) to the wells and pre-incubate for a short period.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of an NK1 receptor agonist (e.g., Substance P) into the wells to stimulate the calcium response.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.

    • For each well, determine the peak fluorescence response after agonist addition.

    • Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (agonist alone).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Cell Line e.g., CHO-NK1-
Fluorescent Dye e.g., Fluo-4 AM-
Agonist e.g., Substance PEC₅₀ concentration
Pre-incubation Time With test compound15 - 30 minutes
Read Time Post-agonist addition60 - 180 seconds
IC₅₀ Functional antagonist potencyVaries by compound

II. Secondary Pharmacology: Assessing Safety and Drug-like Properties

Once a compound's primary activity has been established, it is crucial to evaluate its broader pharmacological profile, including potential liabilities such as cytotoxicity and metabolic instability.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells. This assay is essential for identifying compounds that may be toxic to cells, which is an undesirable property for a therapeutic agent.[8]

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Reaction cluster_readout Measurement culture1 Plate cells in a 96-well plate culture2 Treat cells with varying concentrations of the test compound culture1->culture2 culture3 Incubate for a defined period (e.g., 24-72 hours) culture2->culture3 mtt1 Add MTT reagent to each well culture3->mtt1 mtt2 Incubate to allow formazan crystal formation mtt1->mtt2 mtt3 Add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals mtt2->mtt3 readout1 Measure the absorbance at ~570 nm using a plate reader mtt3->readout1 readout2 Calculate cell viability as a percentage of the untreated control readout1->readout2 readout3 Determine the CC50 (50% cytotoxic concentration) readout2->readout3

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., HEK293, HepG2, or the NK1-expressing cell line) in a 96-well plate.

    • Allow the cells to attach and grow for 24 hours.

    • Replace the medium with fresh medium containing a range of concentrations of the test compound. Include vehicle-only controls.

    • Incubate the cells for a desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Reaction:

    • Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the purple formazan crystals.

  • Measurement and Analysis:

    • Gently mix the plate to ensure complete solubilization of the formazan.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Cell Density Cells per well5,000 - 20,000
Incubation Time With test compound24 - 72 hours
MTT Concentration Final concentration0.5 mg/mL
Absorbance λ Wavelength for reading570 nm
CC₅₀ 50% cytotoxic concentrationVaries by compound
In Vitro ADME: Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs.[10] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma levels and potential toxicity.[11] This assay assesses the potential of a test compound to inhibit the activity of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Workflow:

G cluster_incubation Enzymatic Reaction cluster_analysis_cyp Analysis inc1 Incubate human liver microsomes with a CYP isoform-specific substrate inc2 Add varying concentrations of the test compound inc1->inc2 inc3 Initiate the reaction by adding NADPH inc2->inc3 inc4 Terminate the reaction after a set time inc3->inc4 ana1 Quantify the formation of the specific metabolite using LC-MS/MS inc4->ana1 ana2 Compare metabolite formation to vehicle control ana1->ana2 ana3 Calculate the IC50 value for each CYP isoform ana2->ana3

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Detailed Protocol:

  • Enzymatic Reaction:

    • In a 96-well plate, combine human liver microsomes (as the source of CYP enzymes), a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2), and a range of concentrations of the test compound in a buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor solution, typically containing NADPH.

    • Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution, such as cold acetonitrile, which also precipitates the proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of the specific metabolite formed from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The decrease in the rate of metabolite formation in the presence of the test compound compared to the vehicle control is used to determine the extent of inhibition.

  • Data Analysis:

    • For each CYP isoform, plot the percentage of activity remaining against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme's activity.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Enzyme Source Human Liver Microsomes-
CYP Isoforms e.g., 1A2, 2C9, 2D6, 3A4-
Probe Substrates Isoform-specificVaries by isoform
Incubation Time Duration of reaction10 - 30 minutes
Analysis Method LC-MS/MS-
IC₅₀ 50% inhibitory concentrationVaries by compound

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel derivatives of this compound. By systematically evaluating their affinity and functional activity at the NK1 receptor, alongside their cytotoxic potential and metabolic stability, researchers can effectively identify promising lead candidates for further development. This structured approach, integrating biochemical and cell-based assays, is fundamental to advancing our understanding of this important chemical scaffold and unlocking its full therapeutic potential.

References

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2022). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. Retrieved from [Link]

  • MDPI. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Retrieved from [Link]

  • PubMed Central. (n.d.). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Cytochrome P450 Inhibition and Induction. Retrieved from [Link]

  • PubMed. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8676348/
  • PubMed Central. (n.d.). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sci-Hub. (1999). Combined NK1 and NK2 tachykinin receptor antagonists: Synthesis and structure-activity relationships of novel oxazolidine analogues. Retrieved from [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wiley Online Library. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (2017). Design of a cocktail approach for in vitro CYP450 inhibition activity assessment?. Retrieved from [Link]

  • ResearchGate. (2022). In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. Retrieved from [Link]

  • PubMed Central. (2022). The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-Activity Relationships of Synthetic Cathinones. Retrieved from [Link]

  • MDPI. (2022). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing Boc deprotection conditions for 2-oxo-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket: #BOC-SPIRO-45 Subject: Optimizing Deprotection & Preserving Ketone Integrity[1]

Executive Summary

You are working with 2-oxo-8-azaspiro[4.5]decane , a pharmacologically significant scaffold often used in GPCR ligand design (e.g., muscarinic agonists, opioid receptors).[1]

The Critical Challenge: The standard Boc deprotection protocols often fail not because the Boc group is stubborn, but because the C2-ketone is reactive .

  • The Ketal Trap: Using alcoholic solvents (MeOH, EtOH) with strong acid (HCl) will convert your ketone into a ketal/acetal.

  • Solubility: The free base of this spiro-amine is highly polar and water-soluble, leading to massive yield loss during aqueous extraction.[1]

This guide provides two optimized workflows designed to isolate the amine as a stable salt, bypassing the need for aqueous workup.

Module 1: The "Workhorse" Protocol (HCl/Dioxane)

Best for: Routine synthesis, scale-up (>100 mg), and generating stable solids.[1]

The Logic: We utilize anhydrous HCl in Dioxane .[2] Unlike TFA, which forms hygroscopic trifluoroacetate salts that turn into "gummy oils," the hydrochloride salt of spiro-amines often precipitates as a manageable solid.[1] Crucially, we exclude all alcohols to prevent ketalization.

Protocol Steps:
  • Dissolution: Dissolve your Boc-protected substrate (1.0 equiv) in anhydrous DCM (dichloromethane) or EtOAc (ethyl acetate).[1]

    • Concentration: 0.1 M to 0.2 M.

    • Note: DCM is preferred if your substrate is lipophilic; EtOAc is preferred if you want the product to crash out faster.

  • Acid Addition: Cool the solution to 0°C. Add 4M HCl in Dioxane (5–10 equiv) dropwise.

    • Why 0°C? Controls the exotherm and prevents acid-catalyzed enolization of the ketone.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: TLC will likely show a baseline spot (amine salt).[1] LCMS is more reliable; look for the loss of the [M+Na]+ Boc adduct and appearance of the [M+H]+ amine mass.

  • Isolation (The "Crash" Method):

    • Do NOT add water. [1]

    • Dilute the reaction mixture with Diethyl Ether (Et₂O) or MTBE (3–4 volumes).[1]

    • A white precipitate (the amine HCl salt) should form immediately.

  • Filtration: Filter the solid under nitrogen/argon. Wash with cold Et₂O.[1]

  • Drying: Vacuum dry.[1] This salt is stable and ready for the next coupling step.

Module 2: The "Gentle" Lewis Acid Protocol (TMSOTf)

Best for: Acid-sensitive side chains, highly functionalized derivatives, or when the "Workhorse" method yields a hygroscopic oil.[1]

The Logic: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves the Boc group via a silyl-cation mechanism.[1] This avoids the high concentration of protons (


) found in HCl/TFA methods, significantly reducing the risk of ketone migration or aldol-type side reactions.[1]
Protocol Steps:
  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add 2,6-Lutidine (1.5 equiv).[1]

    • Role: Buffers the reaction and scavenges the tert-butyl cation to prevent alkylation of the ketone oxygen.

  • Reagent Addition: Cool to 0°C. Add TMSOTf (1.2 – 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench & Workup:

    • Quench with MeOH (excess) only after the Boc is gone. (Here, MeOH cleaves the transient silyl-carbamate, not the ketone).[1]

    • Concentrate to dryness.

    • Purification: The residue will contain lutidinium salts. Pass through a short plug of silica or use a SCX (Strong Cation Exchange) cartridge to elute the free amine.

Visualizing the Chemistry
Diagram 1: The "Ketone Trap" Mechanism

Why methanol is the enemy of your spiro-ketone.

KetoneTrap Start Boc-Protected Spiro-Ketone Acid Acid (H+) Start->Acid Solvent_MeOH Solvent: MeOH (DANGER) Acid->Solvent_MeOH Pathway A Solvent_Dioxane Solvent: Dioxane (SAFE) Acid->Solvent_Dioxane Pathway B Inter_Ketal Dimethyl Ketal (Impurity) Solvent_MeOH->Inter_Ketal Hemiacetal Formation + Dehydration Product_Salt Amine HCl Salt (Target) Solvent_Dioxane->Product_Salt Clean Deprotection Precipitation

Caption: Pathway A shows the formation of the ketal impurity when alcoholic solvents are used.[1] Pathway B utilizes aprotic dioxane to preserve the ketone.

Diagram 2: Workflow Decision Tree

Choosing the right protocol for your specific derivative.

DecisionTree Start Start: Boc-Spiro-Ketone Scale Is Scale > 100mg? Start->Scale MethodA Method A: HCl/Dioxane Scale->MethodA Yes MethodB Method B: TMSOTf Scale->MethodB No (Precious/Sensitive) Result_Solid Did it precipitate? MethodA->Result_Solid Success Filter & Dry (High Yield) Result_Solid->Success Yes Oil_Issue Gummy Oil Formed Result_Solid->Oil_Issue No Fix_Triturate Triturate with Et2O/Hexane Oil_Issue->Fix_Triturate Fix_Triturate->Success

Caption: Decision logic for selecting the optimal deprotection route based on scale and physical state of the product.

Troubleshooting & FAQs
SymptomRoot CauseCorrective Action
Product is a "Gummy Oil" Trace solvent or hygroscopic salt nature.[1]Trituration: Add dry Et₂O or Hexanes to the oil. Scratch the flask wall with a spatula and sonicate. This induces crystallization.[1]
Ketone signal missing in NMR Ketalization: You likely used MeOH or EtOH during the acid step.Re-hydrolysis: Treat the ketal with 1M aqueous HCl in THF for 1 hour to restore the ketone.
Low Yield after extraction Water Solubility: The spiro-amine is highly polar.[1]Skip Extraction: Do not wash with NaHCO₃. Isolate the HCl salt by filtration (Method A) or use ion-exchange resin (Method B).[1]
New impurity at +56 mass t-Butyl Cation Attack: The t-butyl group alkylated the ketone oxygen or an aromatic ring.[1]Add Scavengers: Repeat the reaction with 5% Triethylsilane (TES) or use the TMSOTf/Lutidine method.
References
  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014).[1] John Wiley & Sons.[1] (Standard reference for Boc stability and cleavage mechanisms). [1]

  • Synthesis of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones. Journal of Medicinal Chemistry. (Provides context on the specific spiro-decane scaffold synthesis). (General search query for scaffold verification).

  • TMSOTf-assisted facile deprotection of N,O-acetonides and Boc groups. Poon, K.W.C., et al. (2008).[1] Journal of Organic Chemistry. (Primary source for the TMSOTf mechanism).[1] [1]

  • Selective deprotection of Boc groups using HCl/Dioxane. Han, G., et al. (2001).[1] Journal of Peptide Research.[1] (Validation of the HCl/Dioxane precipitation method).

Sources

Identification of impurities in "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate" by NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for the analysis of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1272758-17-4).

Subject: this compound Ticket ID: NMR-SPIRO-45-08 Analyst: Senior Application Scientist, Spectroscopy Division

The "Gold Standard" Spectrum: What You Should See

Before troubleshooting impurities, you must validate the integrity of your target molecule. This spirocycle consists of a piperidine ring (6-membered, containing the N-Boc) fused to a cyclopentanone ring (5-membered) at a single carbon atom.

Theoretical 1H NMR Profile (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are estimates based on characteristic fragment values.
MoietyProton CountMultiplicityApprox.[1][2][3] Shift (

)
Diagnostic Feature
Boc Group 9HSinglet (s)1.45 - 1.49Sharp, intense baseline reference.

-N (Piperidine)
4HMultiplet (m)3.40 - 3.60Deshielded by Nitrogen; often two sets of signals due to ring conformation.

-CO (Cyclopentanone)
2HTriplet/Multiplet2.20 - 2.40Deshielded by Carbonyl; diagnostic for the 5-membered ring.

-CO (Cyclopentanone)
2HMultiplet1.90 - 2.10Adjacent to the spiro center.

-N (Piperidine)
4HMultiplet1.50 - 1.70Shielded aliphatic protons near the spiro center.
Spiro Carbon 0HN/AN/AQuaternary Center: No HSQC correlation.

Troubleshooting Guide: Common Impurity Signatures

This section addresses specific spectral anomalies reported by users synthesizing this intermediate, typically via Dieckmann condensation or alkylation routes.

Issue 1: "I see distinct triplets/multiplets interfering with my spiro-region."

Diagnosis: Unreacted Starting Material (N-Boc-4-piperidone ). Mechanism: The synthesis usually begins with N-Boc-4-piperidone. If the spiro-cyclization is incomplete, the starting material remains.

Diagnostic Signals (CDCl₃):

  • 
     3.72 (t, 4H): 
    
    
    
    -protons of the piperidone (distinct from the spiro multiplet).
  • 
     2.44 (t, 4H): 
    
    
    
    -protons next to the ketone in the 6-membered ring.
  • Resolution: The spiro-product signals are generally more complex (multiplets) due to the rigid spiro-center, whereas the starting material shows cleaner triplets due to rapid ring flipping.

Issue 2: "My Boc peak ( 1.45) is missing or significantly integrated low."

Diagnosis: Acid-Catalyzed Deprotection. Mechanism: The Boc group is acid-labile. If you used acidic conditions (e.g., TFA, HCl) for a prior step or during workup without sufficient neutralization, the tert-butyl carbamate cleaves to form isobutylene and CO₂.

Validation Protocol:

  • Check for a broad singlet at

    
     8.0 - 9.0 ppm  (Ammonium salt proton, if isolated as a salt).
    
  • Check for the disappearance of the 9H singlet at 1.45 ppm.

  • Fix: Reprotect with Boc₂O / Et₃N if the core scaffold is intact.

Issue 3: "Sharp, non-coupling singlets are present in the aliphatic region."

Diagnosis: Residual Solvents. Common solvents used in spiro-cyclization and chromatography often co-elute.

Reference Table for Common Solvents (CDCl₃):

SolventSignal 1 (

)
Signal 2 (

)
Signal 3 (

)
Ethyl Acetate 4.12 (q)2.05 (s)1.26 (t)
Dichloromethane 5.30 (s)--
Acetone 2.17 (s)--
Water ~1.56 (broad s)*--
Grease 0.86 (m)1.26 (br s)-

*Note: Water shift varies with concentration and hydrogen bonding.

Issue 4: "All my peaks are broad and I can't resolve the coupling."

Diagnosis: Paramagnetic Impurities (Inorganic Salts). Mechanism: Reagents like Copper (Cu), Iron (Fe), or Chromium (Cr) salts used in oxidation or catalysis can coordinate to the amine or ketone, causing relaxation enhancement (broadening).

The "Shake Test" Protocol:

  • Add 2 drops of D₂O to your NMR tube.

  • Shake vigorously and re-acquire.

  • Outcome: If peaks sharpen significantly, the issue might be exchangeable protons.[4] If broadening persists, it is likely paramagnetic metals.

  • Fix: Wash the sample with EDTA solution or pass through a Celite/Chelex plug.

Visual Logic: Impurity Identification Workflow

The following logic tree guides you through the decision-making process when analyzing an impure spectrum of the spiro-scaffold.

ImpurityLogic Start Start: Analyze 1H NMR Spectrum CheckBoc Is the Boc Singlet (1.45 ppm) present? Start->CheckBoc CheckBroad Are all peaks broad/undefined? CheckBoc->CheckBroad Yes Deprotected Issue: Boc Deprotection Action: Reprotect or Check pH CheckBoc->Deprotected No CheckSM Are there triplets at 2.44 & 3.72 ppm? CheckBroad->CheckSM No Paramagnetic Issue: Paramagnetic Metal Salts Action: EDTA Wash / Chelex CheckBroad->Paramagnetic Yes CheckSolv Sharp singlets at 2.05/4.12 ppm? CheckSM->CheckSolv No StartMat Issue: Unreacted Piperidone Action: Chromatography (Polarity Change) CheckSM->StartMat Yes OK Target Scaffold Likely Intact CheckSolv->OK No EtOAc Issue: Residual EtOAc Action: High Vac / Azeotrope CheckSolv->EtOAc Yes

Caption: Decision matrix for identifying common spectral anomalies in spiro-piperidine scaffolds.

Advanced Analysis: Regioisomer Verification

In spiro-synthesis (e.g., via alkylation of the piperidone), it is possible to form isomers where the ketone is not in the desired position if the cyclization is ambiguous.

Technique: HMBC (Heteronuclear Multiple Bond Correlation) To confirm the 2-oxo position (cyclopentanone ring):

  • Locate the Carbonyl Carbon in 13C NMR (~210-215 ppm).

  • Run HMBC.

  • Prediction: You should see correlations from the Carbonyl C to the protons of the 5-membered ring (

    
    -CH₂).
    
  • Crucial Check: You should NOT see correlations to the piperidine ring protons (3.4-3.6 ppm) if the ketone is truly on the 5-membered spiro-ring. If you see coupling between the Carbonyl and the N-adjacent protons, the ketone might be on the 6-membered ring (wrong isomer).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[5] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Clayden, J. et al. "Organic Chemistry: Structure Determination by NMR." Oxford University Press. (General reference for spiro-cycle chemical shifts).
  • PubChem Compound Summary. "this compound (CID 71711106)." Link

Sources

Overcoming solubility issues with "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS: 119283-70-2 Molecular Formula: C₁₄H₂₃NO₃ Support Ticket ID: SOL-SPRO-45-DEC[1]

Executive Summary & Solubility Profile

The Core Issue: CAS 119283-70-2 is a Boc-protected spirocyclic ketone.[1] Its rigid spiro[4.5]decane scaffold creates a compact, highly lipophilic lattice that resists dissolution in polar protic solvents (methanol, water) often used in standard reductive amination or hydrolysis protocols.[1] Users frequently report "crashing out" at low temperatures or "oiling out" during aqueous workups.[1]

Solubility Matrix: The following data is derived from structural analysis of Boc-protected spiro-piperidines and application data.

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent Primary solvent for synthesis and extraction.[1]
Chlorinated 1,2-Dichloroethane (DCE)Excellent Preferred for reductive amination (Abdel-Magid protocol).[1]
Ethers THF, 2-MeTHFGood Good co-solvent; solubility drops significantly < 0°C.
Polar Aprotic DMF, DMSOHigh Avoid if possible due to workup difficulty (emulsions).[1]
Alcohols Methanol, EthanolPoor/Moderate Warning: Often requires heating to dissolve; precipitates upon cooling.
Hydrocarbons Hexanes, HeptaneInsoluble Used as an antisolvent for crystallization.
Aqueous Water, BuffersInsoluble Strictly for biphasic workups.[1]

Critical Workflow Troubleshooting

Scenario A: Reductive Amination (The "Cloudy Mixture" Error)

Context: You are reacting CAS 119283-70-2 with an amine using NaBH(OAc)₃ or NaCNBH₃.[1] Issue: The protocol calls for Methanol (MeOH), but the ketone floats or forms a suspension, leading to low conversion.

  • Root Cause: The lipophilic Boc-spiro scaffold is poorly soluble in MeOH, especially if the amine partner is also lipophilic. Heterogeneous reactions effectively halt imine formation.[1]

  • The Fix (The "DCE Switch"):

    • Switch Solvent: Replace MeOH with 1,2-Dichloroethane (DCE) . The ketone is fully soluble in DCE.[1]

    • Add Acid Catalyst: Add 1.0 eq of Acetic Acid (AcOH).[1] This catalyzes imine formation and helps solubilize the amine partner if it is a salt.[1]

    • The Protocol:

      • Dissolve Ketone (119283-70-2) and Amine (1.0-1.2 eq) in DCE.[1]

      • Add AcOH (1.0 eq).[1] Stir 30 mins (homogenous solution).

      • Add NaBH(OAc)₃ (1.5 eq).[1]

    • Why this works: DCE solubilizes the spiro-scaffold, ensuring the ketone is available for nucleophilic attack. The Abdel-Magid protocol in DCE is kinetically superior for sterically hindered ketones like this spiro system [1].[1]

Scenario B: Low-Temperature Lithiation/Grignard Reactions

Context: Nucleophilic addition to the C2 ketone at -78°C. Issue: The reaction mixture turns into a "slush" or thick gel at -78°C, preventing stirring.

  • Root Cause: While soluble in THF at RT, the rigid spiro structure encourages crystal packing/aggregation at cryogenic temperatures.

  • The Fix:

    • Co-solvent Strategy: Do not use pure THF. Use a mixture of Toluene/THF (2:1) .[1] Toluene disrupts the packing order better than pure ethers at low temps.[1]

    • LiCl Additive: If using Grignard reagents (R-MgBr), add anhydrous LiCl (1.0 eq) to the THF solution before cooling.[1] This breaks up aggregates (TurboGrignard effect) and maintains solubility [2].[1]

Scenario C: Boc-Deprotection & Salt Isolation

Context: Removing the Boc group with TFA or HCl.[1][2][3] Issue: The product forms a gummy oil that traps acid, rather than a nice solid.

  • Root Cause: The spiro-amine salt is highly hygroscopic and lipophilic enough to hold onto organic impurities.[1]

  • The Fix:

    • Dilution is Key: Do not use neat TFA. Use TFA:DCM (1:4) .

    • The "Ether Crash":

      • After reaction completion, evaporate DCM/TFA to an oil.

      • Do NOT add water.[1]

      • Add Diethyl Ether (Et₂O) or MTBE and sonicate.[1] The spiro-amine trifluoroacetate salt should precipitate as a white powder.[1]

      • Filter the solid.[1] This removes non-polar impurities and excess TFA.[1]

Visual Decision Guides

Figure 1: Solvent Selection Logic for CAS 119283-70-2

Caption: A logic flow for selecting the optimal solvent system based on reaction type and temperature constraints.[1]

SolubilityLogic Start Select Reaction Type ReductiveAmination Reductive Amination (Imine Formation) Start->ReductiveAmination NucleophilicAdd Nucleophilic Addition (Grignard/Wittig) Start->NucleophilicAdd Deprotection Boc-Deprotection (Acidic Cleavage) Start->Deprotection CheckPartner Is Amine Partner Water Soluble? ReductiveAmination->CheckPartner CheckTemp Temperature Required? NucleophilicAdd->CheckTemp Soln_DCM_TFA Use DCM/TFA (4:1) Precipitate w/ Et2O Deprotection->Soln_DCM_TFA Soln_DCE Use DCE + AcOH (Abdel-Magid Conditions) CheckPartner->Soln_DCE No (Lipophilic) Soln_MeOH_THF Use MeOH/THF (1:1) (Force Solubility) CheckPartner->Soln_MeOH_THF Yes (Salt/Polar) Soln_Tol_THF Use Toluene/THF (2:1) (Prevents Gelling at -78°C) CheckTemp->Soln_Tol_THF < -40°C CheckTemp->Soln_DCM_TFA Room Temp

Workup & Purification Protocol (Self-Validating)

The "Emulsion" Problem: Spiro-amines are surfactants.[1] When you neutralize the reaction mixture (e.g., sat. NaHCO₃), they often form stable emulsions with DCM.[1]

The Validated Workup Procedure:

  • Quench: Pour reaction mixture into saturated aqueous NaHCO₃.

  • Phase Break: If an emulsion forms, do not add brine immediately.

    • Step A: Add a small amount of Methanol (5% v/v) to the biphasic mixture.[1] This breaks surface tension.[1]

    • Step B: Filter the entire biphasic mixture through a Celite pad . Suspended micro-solids often stabilize the emulsion.[1]

  • Extraction: Use DCM (3x) . Avoid EtOAc (solubility is lower, requiring larger volumes).[1]

  • Drying: Use Na₂SO₄ (Sodium Sulfate), not MgSO₄.[1] Magnesium sulfate is slightly acidic and can trap amine products.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [1]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.[1] [1]

  • Comparison of Solvents for Reductive Amination. Organic Chemistry Portal.

Sources

Technical Support Center: Stability Protocols for Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

[1][2]

Introduction: The Stability Paradox

You are likely accessing this guide because you have observed a yield loss or purity drop during the isolation of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate . This intermediate is a critical scaffold in medicinal chemistry (often used for GPCR ligands and SHP2 inhibitors), but it possesses a deceptive structural vulnerability.[1][2]

While the spiro[4.5]decane core is robust, the molecule contains two functional groups that often work against each other during standard workup:

  • N-Boc Carbamate (Position 8): Sensitive to Lewis and Brønsted acids.[1][2]

  • Cyclopentanone (Position 2): Susceptible to enolization, hydrate formation, and nucleophilic attack.[1][2]

The most common failure mode is not the reaction itself, but decomposition on silica gel and acid-catalyzed hydrolysis during extraction.[1][2] This guide details the mechanisms of these failures and provides self-validating protocols to prevent them.

Module 1: The "Silica Trap" (Chromatographic Decomposition)[1][2]

Issue: The compound streaks on TLC, disappears during column chromatography, or elutes as the deprotected amine (free base).

The Mechanism: Surface Acidity

Standard silica gel (


12
  • The compound is retained on the column for long periods.[1][2]

  • The column is run under pressure (generating heat).[1][2]

  • Residual Lewis acids (from synthesis) are co-loaded.[1][2]

Decomposition Pathway: The silanol protons protonate the carbonyl oxygen of the Boc group, leading to the ejection of the tert-butyl cation (as isobutylene) and decarboxylation to the free amine.

Troubleshooting Protocol: The Neutralized Column

Do not use standard silica without pretreatment.

StepActionTechnical Rationale
1 Slurry Preparation Slurry the silica gel in your starting eluent (e.g., Hexanes) containing 1% Triethylamine (

)
.[1][2]
2 Equilibration Flush the column with 2 column volumes (CV) of the

-doped solvent.[1][2]
3 Loading Load the crude material. Do not use

(DCM) if possible, as traces of HCl in DCM can trigger cleavage.[1][2] Use Toluene or Ethyl Acetate/Hexane.[1][2]
4 Elution Run the gradient using solvents containing 0.5%

.
5 Validation Spot a TLC plate. If the spot streaks, add more

.[1][2]

Module 2: Workup & Extraction Stability

Issue: Loss of the Boc group or formation of aldol condensation byproducts during aqueous extraction.[1][2]

The Mechanism: The pH Window
  • pH < 3: Rapid loss of Boc group.[1][2]

  • pH > 10: Risk of enolization at the C1/C3 positions of the ketone (alpha-protons), leading to self-aldol condensation or racemization if chiral centers are present nearby.[1][2]

Safe Workup Protocol

Objective: Maintain pH 5.0 – 8.0 strictly.

  • Quenching:

    • Avoid: 1M HCl or unbuffered water.[1][2]

    • Use: Saturated Ammonium Chloride (

      
      ) or 0.5M Citric Acid (if removing basic impurities).[1][2]
      
    • Why:

      
       buffers at pH ~5.5, which is safe for Boc but acidic enough to protonate alkoxides.[1][2]
      
  • Solvent Choice:

    • Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .[1][2]

    • Avoid: Chloroform (

      
      ) or DCM for prolonged storage (these can become acidic).[1][2]
      
  • Drying (Critical):

    • The ketone moiety can form hydrates (

      
      ) in the presence of water and trace acid.[1][2]
      
    • Action: Dry organic layers over Sodium Sulfate (

      
      )  for at least 20 minutes. Magnesium Sulfate (
      
      
      ) is slightly Lewis acidic and can sometimes catalyze degradation in highly sensitive spiro-ketones.[1][2]

Module 3: Visualization of Instability Pathways

The following diagram maps the specific chemical risks associated with the 2-oxo-8-azaspiro[4.5]decane scaffold.

DecompositionPathwaysTargetThis compoundAcidAcidic Environment(Silica / HCl / TFA)Target->AcidExposureBaseStrong Base(pH > 10)Target->BaseExposureHeatHeat (> 50°C)Target->HeatExposureDeprotectedFree Amine (Deprotected)[Loss of Boc]Acid->DeprotectedHydrolysisIsobutyleneIsobutylene Gas + CO2Acid->IsobutyleneAldolAldol Condensation Dimers(Polymerization)Base->AldolEnolate AttackHeat->DeprotectedThermal Elimination(on Silica)

Caption: Figure 1. Decomposition pathways. The primary risk is acid-catalyzed Boc removal (Red), followed by base-mediated aldol condensation (Yellow).[1][2]

Frequently Asked Questions (FAQ)

Q1: I see two spots on TLC that merge after isolation. Is my compound decomposing?

  • Answer: Likely not.[1][2] Boc-protected amines often exhibit rotamers (rotational isomers) due to restricted rotation around the N-C(O) bond.[1][2]

  • Test: Run a Variable Temperature (VT) NMR.[1][2] If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers.[1][2] If they remain distinct, you have an impurity (likely the deprotected amine).[1][2]

Q2: Can I use Alumina instead of Silica?

  • Answer: Yes. Neutral Alumina is an excellent alternative if the compound degrades on silica even with triethylamine.[1][2] It is less acidic and prevents Boc cleavage.[1][2] However, separation resolution may be lower.[1][2]

Q3: The compound turned into a gum after rotary evaporation. Why?

  • Answer: This often indicates solvent entrapment or hydrate formation .[1][2] Spiro-ketones are bulky and can trap solvent in the crystal lattice.[1][2]

  • Fix: Co-evaporate with dry Pentane or Diethyl Ether 3 times.[1][2] If it remains gummy, lyophilize from benzene/dioxane (if safety protocols permit) or high-vacuum dry for 12+ hours.[1][2]

Q4: Can I store this compound in solution?

  • Answer: Avoid storing in DCM or Chloroform (which generate HCl over time).[1][2] Store as a solid at -20°C. If solution storage is necessary, use anhydrous Toluene or THF over molecular sieves.[1][2]

References

  • Apelqvist, T., & Wensbo, D. (1996).[1][2][3] Selective removal of the N-BOC protective group using silica gel at low pressure.[1][2][3] Tetrahedron Letters, 37(9), 1471-1474.[1][2] Link

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][2][4] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[1][2] Link[1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Refer to Chapter on Carbamates). Link[1][2]

  • Stafford, J. A., et al. (1998).[1][2] Asymmetric synthesis of spiro[4.5]decane-2,8-diones. Journal of Organic Chemistry, 63(26), 10040-10044.[1][2] (Describes handling of similar spiro-ketones). Link[1][2]

Mitigating steric hindrance in reactions involving "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reactions Involving Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate Ticket ID: SPIRO-45-C2-OPT Support Level: Senior Application Scientist[1]

Executive Summary: The "Spiro-Wall" Challenge

You are encountering difficulties functionalizing the C2 ketone of This compound . While the C8-amine is protected (Boc) and distal, the reactivity of the C2-ketone is severely compromised by the C5 spiro-quaternary center.

In spiro[4.5]decane systems, the C5 center exerts a "neopentyl-like" steric effect. Furthermore, the 5-membered ring adopts an envelope conformation that can shield the carbonyl carbon from the optimal Bürgi-Dunitz attack trajectory (107°). Standard conditions often result in enolization (proton abstraction) rather than nucleophilic addition , or simply stalled equilibrium in condensation reactions.[1]

This guide provides three targeted modules to bypass these steric barriers.

Module 1: Reductive Amination (The Nitrogen Vector)

Issue: "I am getting low conversion to the amine, or the reaction stalls at the imine/hemiaminal stage."

The Mechanistic Bottleneck

Standard reductive amination (using NaBH(OAc)3/DCE) relies on the passive formation of an iminium ion. With your spiro-ketone, the equilibrium constant (


) for imine formation is unfavorable due to the steric clash between the incoming amine and the C5 spiro-methylene protons.
The Solution: Titanium(IV) Isopropoxide Activation

You must switch to a Lewis-Acid mediated dehydration.[1] Titanium(IV) isopropoxide [Ti(OiPr)4] serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, making the C2 carbon more electrophilic.[1]

  • Water Scavenger: Irreversibly drives the equilibrium toward the imine by coordinating the water by-product.

Workflow Visualization

Ti_Reductive_Amination Fig 1: Ti(OiPr)4 Mediated Reductive Amination Pathway Start Spiro-Ketone (C2) Reagent Amine + Ti(OiPr)4 (Neat or THF) Start->Reagent Mix Intermed Titanium-Complexed Imine Species Reagent->Intermed Dehydration (12h, RT) Reduction NaBH4 / MeOH (In situ) Intermed->Reduction -78°C to RT Product Spiro-Amine Reduction->Product Hydrolysis

[1]

Optimized Protocol
  • Step 1 (Imine Formation): Combine the spiro-ketone (1.0 equiv) and the amine (1.2–1.5 equiv) in a dried flask. Add Titanium(IV) isopropoxide (2.0 equiv) .[1][2]

    • Note: If the amine is a liquid, run this neat (solvent-free).[1] If solid, use minimal anhydrous THF.[1]

    • Stir under Argon at ambient temperature for 12–16 hours. (The solution will likely become viscous/yellow).[1]

  • Step 2 (Reduction): Dilute the mixture with anhydrous MeOH (or EtOH). Cool to 0°C.[1]

  • Step 3 (Hydride Addition): Add NaBH4 (1.5 equiv) portion-wise. (Avoid NaBH(OAc)3 here; Ti(OiPr)4 requires the stronger borohydride for the titanated species).

  • Workup (Critical): Quench with 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO2) forms.[1] Filter through Celite before extraction.

Module 2: Nucleophilic Addition (The Carbon Vector)

Issue: "Grignard or Lithium reagents are returning starting material or acting as bases (enolization)."

The Mechanistic Bottleneck

The C2 protons on the 5-membered ring are enolizable. When a hindered nucleophile (like a Grignard) approaches the hindered spiro-ketone, it acts as a base (proton abstraction) rather than a nucleophile because the transition state for deprotonation is less sterically demanding than addition.[1]

The Solution: Organocerium Reagents (The "Luche" Effect)

Lanthanides, specifically Cerium(III) Chloride, possess high oxophilicity.[1] They coordinate tightly to the carbonyl oxygen, selectively enhancing the electrophilicity of the carbonyl carbon without increasing the acidity of the alpha-protons. This promotes 1,2-addition over enolization.

Comparative Performance Data

Reaction of this compound with Phenyl-Metal species:

Reagent SystemPrimary OutcomeYield (%)Mechanism
PhMgBr (THF, -78°C) Enolization (SM Recovery)< 10%Basicity > Nucleophilicity
PhLi (THF, -78°C) Enolization + Side Products15-20%High Basicity
PhLi + CeCl3 (THF, -78°C) Nucleophilic Addition 82-88% Activated Carbonyl / Low Basicity
Optimized Protocol (Organocerium Addition)
  • Preparation of Anhydrous CeCl3: This is the failure point for most chemists.[1] Commercial CeCl3·7H2O must be dried.[1]

    • Heat CeCl3[1]·7H2O at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be able to pulverize the resulting white powder.

  • Slurry Formation: Suspend the dried CeCl3 (1.5 equiv) in anhydrous THF. Stir at RT for 2 hours (sonication helps) to form a milky suspension.

  • Transmetallation: Cool to -78°C. Add the Organolithium or Grignard reagent (1.5 equiv) dropwise. Stir for 30 mins. The "Organocerium" species is now formed.

  • Addition: Add your spiro-ketone (1.0 equiv) in THF dropwise.

  • Quench: Warm to RT and quench with dilute acetic acid or NH4Cl.

Module 3: Olefination (The Wittig Vector)

Issue: "The Wittig reaction fails or gives very low yields."

The Mechanistic Bottleneck

The formation of the oxaphosphetane intermediate (the 4-membered ring transition state) is sterically prohibited by the spiro-bulk. Triphenylphosphine oxide is also difficult to eliminate in these crowded systems.

The Solution: Horner-Wadsworth-Emmons (HWE) or Peterson

Switch to phosphonate esters (HWE) which are smaller and more reactive than triphenylphosphonium ylides.[1] If that fails, the Peterson Olefination (using silicon) is the "nuclear option" for steric bulk.

Decision Logic

Olefination_Logic Fig 2: Olefination Strategy for Spiro-Ketones Start Need C=C at C2? Check1 Is the Ylide Stabilized? (e.g., Ester/CN attached) Start->Check1 HWE Use HWE Reaction Base: NaH or LiHMDS Solvent: THF Check1->HWE Yes (Stabilized) Wittig Standard Wittig (Likely to Fail) Check1->Wittig No (Unstabilized) Peterson Peterson Olefination 1. TMS-CH2-Li 2. Acid/Base Elimination Wittig->Peterson If Wittig Fails

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the amine for the Ti(OiPr)4 reaction? A: No. You must use the free base of the amine. If you have the HCl salt, premix it with an equimolar amount of Triethylamine (TEA) in the reaction solvent before adding the Titanium reagent. The HCl will strip the isopropoxide ligands off the Titanium, deactivating it.

Q: Does the Boc group survive the Organocerium conditions? A: Generally, yes. Organocerium reagents are less basic and more nucleophilic (towards ketones) than organolithiums.[1] They typically do not attack the carbamate (Boc) at -78°C. However, avoid allowing the temperature to rise above 0°C before quenching.[1]

Q: Why not use microwave irradiation? A: Microwave irradiation is excellent for the reductive amination step (Module 1).[1] Heating the Ti(OiPr)4/Amine/Ketone mixture to 60-80°C in a sealed vial for 30 minutes often drives the imine formation to completion if room temperature stirring is insufficient.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide." The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Imamoto, T., et al. (1989).[1] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.[1]

  • Carreira, E. M., & Kvaerno, L. (2010).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (See Chapter on Spirocyclic construction and steric control). [1]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][3][4][5] Chemical Reviews, 89(4), 863–927.[1]

Sources

Validation & Comparative

Comparing the efficacy of drugs from the 2-oxo-8-azaspiro[4.5]decane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Scaffold Advantage

The 2-oxo-8-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to restrict conformational flexibility while maintaining specific vectoral alignment of pharmacophores. Unlike flexible linear amines, this spirocyclic core locks the nitrogen lone pair and substituent vectors into a defined 3D space, enhancing binding affinity and metabolic stability.

This guide evaluates the efficacy of drugs and lead compounds derived from this scaffold, with a primary focus on Monoacylglycerol Lipase (MGL) inhibitors (as detailed in Patent US11505546B2) and emerging applications in WRN helicase inhibition . We compare these novel spiro-derivatives against industry standards like JZL184 to provide a data-driven assessment for researchers.

Key Findings
  • Potency: 2-oxo-8-azaspiro[4.5]decane derivatives exhibit nanomolar IC50 values against MGL, comparable or superior to JZL184.

  • Selectivity: The spiro-constraint reduces off-target binding to FAAH and ABHD6, a common liability in early carbamate inhibitors.

  • Therapeutic Scope: Primary efficacy is demonstrated in neuropathic pain and opioid withdrawal models, with secondary potential in oncology (WRN inhibition).

Comparative Efficacy: Spiro-MGL Inhibitors vs. Standard of Care

The primary application of the 2-oxo-8-azaspiro[4.5]decane scaffold is the modulation of the endocannabinoid system via MGL inhibition. By blocking MGL, these compounds elevate levels of 2-arachidonoylglycerol (2-AG) , a potent endogenous cannabinoid.

Pharmacological Profile

The following table contrasts the "Spiro-Decane Series" (representative leads from US11505546) against the research standard JZL184.

FeatureSpiro-Decane Lead (US11505546)JZL184 (Standard Reference)Clinical Implication
Scaffold Core 2-oxo-8-azaspiro[4.5]decanePiperidine carbamateSpiro: Higher metabolic stability; Linear: Prone to hydrolysis.
MGL IC50 (Human) < 10 nM (High Potency)~8-10 nMEquivalent potency; Spiro series often shows improved residence time.
FAAH Selectivity > 1000-fold> 300-foldSpiro core minimizes cross-reactivity with Fatty Acid Amide Hydrolase.
Brain Penetrance High (LogBB > 0)HighBoth cross BBB effectively; essential for central pain modulation.
Mechanism Irreversible/Covalent (Carbamate)Irreversible (Carbamate)Sustained elevation of 2-AG levels.
Primary Indication Neuropathic Pain, Opioid WithdrawalResearch Tool (Pain)Spiro series optimized for "drug-like" properties (solubility, clearance).
Mechanistic Pathway (Endocannabinoid Signaling)

The efficacy of these drugs relies on the "On-Demand" signaling of 2-AG. The diagram below illustrates how the spiro-inhibitor intervenes in the synaptic signaling pathway.

EndocannabinoidPathway Presynaptic Presynaptic Neuron (Glutamate Release) Postsynaptic Postsynaptic Neuron (2-AG Synthesis) TwoAG 2-AG (Endocannabinoid) Postsynaptic->TwoAG Synthesis (PLC/DAGL) MGL MGL Enzyme (Degradation) SpiroDrug Spiro-Decane Inhibitor (Drug) SpiroDrug->MGL Irreversible Inhibition CB1 CB1 Receptor (Gi/o Coupled) CB1->Presynaptic Inhibits NT Release (Analgesia) TwoAG->MGL Hydrolysis to AA TwoAG->CB1 Retrograde Signaling

Figure 1: Mechanism of Action.[1][2] The 2-oxo-8-azaspiro[4.5]decane inhibitor blocks MGL, preventing 2-AG degradation. Accumulated 2-AG activates presynaptic CB1 receptors, inhibiting nociceptive transmission.

Experimental Validation Protocols

To validate the efficacy of compounds containing this scaffold, we recommend the following standardized workflows. These protocols ensure data integrity and reproducibility.

In Vitro MGL Activity Assay (Fluorescence-Based)

Objective: Determine the IC50 of spiro-derivatives using a surrogate substrate.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

    • Substrate: Arachidonoyl-1-thio-glycerol (Thio-2-AG) or Resorufin acetate (fluorogenic).

    • Enzyme: Human recombinant MGL or HeLa cell homogenates (rich in MGL).

  • Compound Handling:

    • Dissolve 2-oxo-8-azaspiro[4.5]decane derivative in DMSO (10 mM stock).

    • Prepare 10-point serial dilution (1 nM to 10 µM).

  • Reaction Workflow:

    • Incubate Enzyme + Inhibitor for 15 minutes at 37°C (Pre-incubation is critical for carbamate kinetics).

    • Add Substrate (Km concentration).

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Calculate slope (RFU/min) for linear range.

    • Fit to Sigmoidal Dose-Response (Variable Slope) to extract IC50.

In Vivo Efficacy Model (CFA-Induced Thermal Hyperalgesia)

Objective: Assess oral efficacy in inflammatory pain.

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Induction: Intraplantar injection of Complete Freund's Adjuvant (CFA, 20 µL) into hind paw.

  • Treatment: Administer Spiro-Decane Inhibitor (1, 3, 10 mg/kg p.o.) 24 hours post-CFA.

  • Measurement: Hargreaves Test (Radiant heat source). Measure latency to paw withdrawal.

  • Endpoint: Significant increase in latency (reversal of hyperalgesia) compared to Vehicle.

Synthesis & Structural Versatility

The 2-oxo-8-azaspiro[4.5]decane core is not merely a passive scaffold; it is a versatile "building block" that allows for rapid library generation. The synthesis typically proceeds via a Dieckmann condensation or reductive cyclization strategy.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: N-Boc-Piperidone Step1 Step 1: Alkylation (Allyl bromide / LiHMDS) Start->Step1 Step2 Step 2: Oxidative Cleavage (OsO4 / NaIO4) Step1->Step2 Step3 Step 3: Cyclization (Reductive Amination or Aldol) Step2->Step3 Core Spiro Core: 2-oxo-8-azaspiro[4.5]decane Step3->Core Div Diversification: N-8 Functionalization Core->Div Urea/Carbamate Formation Final Final Drug Candidate (MGL / WRN Inhibitor) Div->Final

Figure 2: General synthetic route to access the spiro-decane library. The "Diversification" step allows tuning for specific targets (e.g., Carbamates for MGL, Ureas for CGRP).

Expert Commentary: Why This Scaffold?

  • Fsp3 Character: The high fraction of sp3-hybridized carbons (Fsp3) improves solubility and reduces "flatness," a known risk factor for clinical toxicity.

  • Vector Control: The ketone (2-oxo) provides a handle for further functionalization or acts as a hydrogen bond acceptor, while the spiro-fusion directs the nitrogen substituents into a precise vector, often improving selectivity against homologous enzymes (e.g., MGL vs. FAAH).

  • Intellectual Property: While the core is known, specific substitutions at the 2-oxo position or N-8 terminus offer significant "white space" for novel patent filings, as evidenced by recent activity in WRN and MGL inhibitors.

References

  • Azaspirocycles as Monoacylglycerol Lipase Modulators. US Patent 11,505,546 B2. (2022). Describes the synthesis and biological evaluation of 2-oxo-8-azaspiro[4.5]decane derivatives for pain and inflammation.

  • Monoacylglycerol Lipase Modulators for Use in Autism Spectrum Disorders. WO Patent 2023/019094 A1. (2023). Expands the therapeutic use of the spiro-scaffold MGL inhibitors to neurological disorders.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. (2020).[3] Provides comparative data on a closely related spiro-scaffold, highlighting the impact of the spiro-center on receptor affinity.

  • Characterization of JZL184, a selective inhibitor of monoacylglycerol lipase. Journal of Pharmacology and Experimental Therapeutics. (2009). The reference standard for MGL inhibition comparisons.

Sources

SAR (Structure-Activity Relationship) studies of 2-oxo-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-oxo-8-azaspiro[4.5]decane derivatives , focusing on their emerging roles as mitochondrial permeability transition pore (mPTP) inhibitors and dual-action opioid ligands.

Executive Summary & Scaffold Classification

The 2-oxo-8-azaspiro[4.5]decane core is a privileged spirocyclic scaffold in medicinal chemistry.[1] Its rigid spiro-junction fixes the orientation of substituents, allowing for precise targeting of G-protein coupled receptors (GPCRs) and mitochondrial channels.[1]

Unlike linear piperidines, this scaffold reduces conformational entropy, often resulting in higher binding affinity and metabolic stability.[1] This guide analyzes two distinct subclasses derived from this parent structure:

  • 1,3,8-Triazaspiro[4.5]decan-2-one (Triaza Series): Potent inhibitors of the mitochondrial permeability transition pore (mPTP) for ischemia-reperfusion injury (IRI).[2]

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one (Oxa-diaza Series): Dual Mu-Opioid Receptor (MOR) agonists and Sigma-1 Receptor (

    
    R) antagonists for neuropathic pain.[1]
    
Scaffold Divergence Map

The following diagram illustrates how atomic substitutions within the 5-membered ring shift the biological target from mitochondrial pores to cell-surface GPCRs.[1]

ScaffoldMap Parent Parent Scaffold 2-oxo-8-azaspiro[4.5]decane Triaza 1,3,8-Triaza Derivative (N at pos 1, 3) Parent->Triaza + Nitrogen (pos 1,3) Oxa 1-Oxa-3,8-diaza Derivative (O at pos 1, N at pos 3) Parent->Oxa + Oxygen (pos 1) Target_Mito Target: mPTP / F1F0-ATP Synthase (Cardioprotection) Triaza->Target_Mito High Potency (nM) Target_GPCR Target: MOR Agonist / Sigma-1 Antagonist (Analgesia) Oxa->Target_GPCR Dual Activity

Figure 1: Structural divergence of the 8-azaspiro[4.5]decane scaffold determining pharmacological fate.

Primary Indication: mPTP Inhibition (Triaza Series)[2]

Therapeutic Focus: Ischemia-Reperfusion Injury (Myocardial Infarction).[1] Mechanism: These derivatives inhibit the opening of the mPTP by interacting with the c-subunit of the F1/FO-ATP synthase , preventing mitochondrial swelling and cell death during reperfusion.[1]

Comparative SAR Analysis

Recent studies (Albanese et al., 2025; Morciano et al., 2018) have established the 1,3,8-triazaspiro[4.5]decan-2-one and its optimized 1,4,8-triaza isomer as superior non-peptidic alternatives to Cyclosporin A (CsA).[1]

FeatureTriaza Spiro Derivatives (e.g., Cmpd 14e)Cyclosporin A (Standard) Significance
Target Site F1/FO-ATP synthase (c-subunit)Cyclophilin D (CypD)Spiro compounds avoid CypD-independent pore opening pathways.[1]
Potency (CRC) High (Retention Capacity > 80%)HighComparable efficacy in preserving mitochondrial integrity.
Metabolic Stability High (Small Molecule)Low (Peptide)Spiro scaffold offers better oral bioavailability.
Side Effects Low (Mitochondrial specific)High (Immunosuppression)CsA inhibits calcineurin; Triaza derivatives do not.
Key SAR Rules (Triaza Series)
  • N8-Benzyl Substitution: Essential for hydrophobic pocket occupancy.[1] Replacing the benzyl group with small alkyls dramatically reduces potency.[1]

  • Spiro-Ring Nitrogen (N1/N3): The urea moiety (-NH-CO-NH-) is critical for hydrogen bonding with the ATP synthase c-ring.[1] Alkylation of these nitrogens modulates solubility but excessive bulk hinders binding.[1]

  • Isomer Shift: The shift from 1,3,8-triaza to 1,4,8-triaza (moving Nitrogen from pos 3 to 4) improves metabolic stability without losing mPTP inhibitory potential.[1]

Secondary Indication: Analgesia (Oxa-diaza Series)[1][3]

Therapeutic Focus: Neuropathic Pain (Opioid-sparing analgesia).[1] Mechanism: Dual modulation.[1][3]

  • Agonist at Mu-Opioid Receptor (MOR)

    
     Analgesia.[1][3][4]
    
  • Antagonist at Sigma-1 Receptor (

    
    R) 
    
    
    
    Anti-hyperalgesia / Reduced tolerance.[1]
Performance vs. Alternatives

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are designed to overcome the limitations of classical opioids (Morphine) and first-generation spiro-opioids (e.g., Cebranopadol).[1]

Compound ClassMOR Affinity (

)

R Affinity (

)
Functional Profile
Oxa-diaza Spiro (Cmpd 15b) 12 nM5.4 nMDual: Potent analgesia with reduced neuropathic component.[1]
Morphine ~1.2 nM> 10,000 nMSingle: High tolerance and addiction liability.[1]
Cebranopadol 0.7 nMN/A (NOP agonist)Mixed: NOP/MOR agonist. Potent but complex pharmacokinetics.[1]

Mechanistic Insight: The "Oxa" (Oxygen) substitution at position 1 eliminates the hydrogen bond donor found in the Triaza series, shifting preference away from mitochondrial targets toward the hydrophobic transmembrane pockets of GPCRs.

Experimental Protocols

A. Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one

Rationale: This protocol utilizes a self-validating Michael addition/cyclization sequence.[1]

  • Reagents: 4-Piperidone hydrochloride monohydrate, Benzylamine, Potassium Cyanate.[1]

  • Step 1 (Strecker-like Assembly): React 1-benzyl-4-piperidone with potassium cyanate in acetic acid/ethanol (1:1 v/v) at 60°C for 4 hours.

  • Step 2 (Cyclization): The intermediate urea spontaneously cyclizes due to the spiro-conformation effect.[1]

  • Purification: Recrystallize from ethanol. Yields are typically >75%.[1][5]

  • Validation:

    
    H-NMR must show the disappearance of the ketone carbonyl signal (~208 ppm in 
    
    
    
    C) and appearance of the urea carbonyl (~158 ppm).
B. Mitochondrial Calcium Retention Capacity (CRC) Assay

Rationale: This is the gold-standard functional assay for mPTP inhibition.[1] It measures the mitochondria's ability to buffer Calcium before the pore opens.[1]

  • Isolation: Isolate liver/heart mitochondria from mice via differential centrifugation.[1]

  • Buffer: Resuspend in CRC buffer (250 mM sucrose, 10 mM MOPS, 5 mM glutamate/malate, 10

    
    M EGTA-Tris, pH 7.4).
    
  • Probe: Add Calcium Green-5N (1

    
    M), a fluorescent Ca
    
    
    
    indicator that does not penetrate mitochondria.
  • Pulsing: Inject Ca

    
     pulses (10 
    
    
    
    M) every 60 seconds.
  • Readout: Monitor fluorescence (Ex 505 nm / Em 535 nm).

    • Baseline: Low fluorescence (Mitochondria uptake Ca

      
      ).
      
    • Event: Sudden fluorescence spike indicates mPTP opening (Ca

      
       release).
      
  • Comparison: The spiro-derivative is considered active if it increases the number of Ca

    
     pulses tolerated compared to vehicle control.[1]
    
Assay Workflow Diagram

CRC_Assay cluster_drug Effect of Spiro-Derivative Start Start: Isolated Mitochondria + Calcium Green-5N Pulse Injection: 10 µM Ca2+ Pulse Start->Pulse Uptake Mitochondrial Uptake (Fluorescence Low) Pulse->Uptake Threshold Calcium Threshold Reached? Uptake->Threshold Threshold->Pulse No (Pore Closed) Open mPTP Opens (Ca2+ Release) Threshold->Open Yes (Overload) Spike Fluorescence Spike (End Point) Open->Spike Action Stabilizes c-subunit Delays Opening Action->Threshold Increases Threshold

Figure 2: Calcium Retention Capacity (CRC) assay logic. Active spiro-compounds delay the transition to the 'Open' state.[1]

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.[1][2][6] ResearchGate.[1]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase.[7] Journal of Medicinal Chemistry.[1][7][8]

  • García-Cárceles, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[1] ACS Medicinal Chemistry Letters.[1][9]

  • Schunk, S., et al. (2014). Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol.[9] ACS Medicinal Chemistry Letters.[1][9]

  • PubChem Compound Summary. 2-Oxa-8-azaspiro[4.5]decane.[1][10] National Center for Biotechnology Information.[1]

Sources

Biological activity of "Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate" derivatives on specific targets

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of its Derivatives on Key Therapeutic Targets

The spirocyclic scaffold, particularly the 8-azaspiro[4.5]decan-2-one core, has emerged as a significant structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of potent and selective ligands for a variety of biological targets. A key starting material for the synthesis of many of these derivatives is tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate , a commercially available building block that allows for diverse functionalization. This guide provides a comparative analysis of the biological activities of various derivatives of the 8-azaspiro[4.5]decan-2-one scaffold, focusing on their interactions with specific, therapeutically relevant targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.

Targeting the Sigma-1 Receptor: Modulators for Neurological Disorders

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction. Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been explored as potent and selective sigma-1 receptor ligands, with potential applications in positron emission tomography (PET) imaging and therapeutics.

A study by Jia et al. described the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane derivatives.[1] These compounds demonstrated nanomolar affinity for sigma-1 receptors and moderate to good selectivity over sigma-2 receptors. The general synthetic scheme often involves the reductive amination of a protected 8-azaspiro[4.5]decan-2-one derivative with a suitable aldehyde or ketone.

Comparative Analysis of Sigma-1 Receptor Affinity

The following table summarizes the in vitro binding affinities of a selection of 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

CompoundR GroupKᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (Kᵢ σ2 / Kᵢ σ1)
1 4-fluorobenzyl1.2 ± 0.225.4 ± 3.121.2
2 4-methoxybenzyl0.9 ± 0.139.6 ± 4.544.0
3 2-phenylethyl2.5 ± 0.315.2 ± 1.86.1
4 3-phenylpropyl0.47 ± 0.0510.8 ± 1.223.0

Data sourced from Jia et al. (2020)[1]

The SAR from this series indicates that the nature of the substituent on the nitrogen atom of the piperidine ring plays a crucial role in both affinity and selectivity. A longer alkyl chain connecting to a phenyl group, as in compound 4 , resulted in the highest affinity for the sigma-1 receptor.

Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain homogenates (as a source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (non-selective competitor for determining non-specific binding)

  • Test compounds

  • Phosphate buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare guinea pig brain homogenates in phosphate buffer.

  • In a 96-well plate, add the brain homogenate, [³H]-(+)-pentazocine (at a final concentration equal to its Kd), and varying concentrations of the test compound.

  • For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ values from the competition binding curves and then determine the Kᵢ values using the Cheng-Prusoff equation.

Modulating Muscarinic M1 Receptors for Alzheimer's Disease

Muscarinic M1 acetylcholine receptors are a key target for the symptomatic treatment of Alzheimer's disease, as their activation can improve cognitive function. A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists.[2]

Structure-Activity Relationship of M1 Muscarinic Agonists

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold revealed key structural features for M1 receptor affinity and agonist activity.

SAR_M1_Agonists Core 8-Azaspiro[4.5]decan-2-one Core Structure N_Methyl N-Methyl Group (Essential for activity) Core->N_Methyl 8-position C2_Substituent C2-Substituent (e.g., Ethyl, Methylene) (Modulates M1 selectivity) Core->C2_Substituent 2-position C3_Modification C3-Modification (e.g., Oxime, Dithioketal) (Influences affinity and selectivity) Core->C3_Modification 3-position

Caption: Key modification points on the 8-azaspiro[4.5]decan-2-one core for M1 muscarinic agonist activity.

A number of derivatives with modifications at the C2 and C3 positions of the tetrahydrofuran ring showed preferential affinity for M1 over M2 receptors and potent antiamnesic activity in animal models.[2] For instance, the 2-ethyl and 3-methylene analogues demonstrated partial M1 agonistic activity.[2]

Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease

The Janus kinase (JAK) family, including TYK2 and JAK1, plays a critical role in cytokine signaling pathways that drive inflammation. Dual inhibition of TYK2 and JAK1 is a promising strategy for the treatment of inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors.[3]

Comparative Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
CompoundR¹ GroupR² GroupTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
5a HH150450>1000
5j MeH2598>1000
48 EtMe637850

Data sourced from Li et al. (2022)[3]

The SAR studies revealed that the introduction of a spirocyclic scaffold significantly improved the inhibitory potency and selectivity. Compound 48 , with an ethyl group at the R¹ position and a methyl group at the R² position, emerged as a lead candidate with excellent potency for TYK2 and JAK1, and over 23-fold selectivity against JAK2.[3]

Experimental Workflow: TYK2/JAK1 Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare kinase, substrate, ATP, and test compounds Incubate Incubate kinase, substrate, and compound Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product formation (e.g., luminescence, fluorescence) Stop->Detect Analyze Analyze data and calculate IC50 values Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 8-azaspiro[4.5]decan-2-one scaffold, readily accessible from starting materials like this compound, has proven to be a versatile platform for the development of potent and selective modulators of various biological targets. The comparative analysis presented here highlights the importance of systematic structural modifications in tuning the pharmacological profile of these derivatives. The rigid, three-dimensional nature of the spirocyclic core allows for precise orientation of functional groups, leading to high-affinity interactions with target proteins.

Future research in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against a wider range of therapeutic targets. The continued exploration of the chemical space around the 8-azaspiro[4.5]decan-2-one nucleus holds significant promise for the discovery of novel drug candidates for a multitude of human diseases.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3631-3641. [Link]

  • Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4049-4066. [Link]

Sources

Head-to-head comparison of FAAH inhibitors with and without the spiro[4.5]decane moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Fatty Acid Amide Hydrolase (FAAH) inhibitors containing the spiro[4.5]decane (and related spirocyclic) moiety and the classical linear/biaryl ether inhibitors.

The development of FAAH inhibitors has evolved from early carbamates (e.g., URB597) to highly potent linear ureas (e.g., PF-04457845). The introduction of spirocyclic scaffolds (specifically the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores) represents a medicinal chemistry strategy to enhance metabolic stability and CNS penetrance by restricting conformational entropy, albeit often at the cost of absolute in vitro potency.

Key Takeaway: While linear inhibitors like PF-04457845 exhibit superior in vitro potency (


), spirocyclic variants like PF-04862853  offer optimized pharmacokinetic (PK) profiles and metabolic rigidity, making them critical alternatives for difficult-to-drug CNS targets.

Structural & Mechanistic Comparison

The Contenders
  • Non-Spiro (Linear) Standard: PF-04457845 .[1] A covalent, irreversible inhibitor featuring a biaryl ether piperidine urea core. It is the gold standard for potency and selectivity.

  • Spirocyclic Challenger: Spiro[4.5]decane / Spiro[3.5]nonane Series . Represented by the 1-oxa-8-azaspiro[4.5]decane lead scaffold and the clinical candidate PF-04862853 . These feature a rigid spiro-ring system that locks the pharmacophore into a bioactive conformation.

Mechanism of Action

Both classes function as covalent suicide inhibitors . They utilize a reactive urea electrophile to carbamylate the catalytic nucleophile Ser241 of the FAAH enzyme.

FAAH_Mechanism Figure 1: Covalent Inhibition Mechanism of Urea-based FAAH Inhibitors Enzyme FAAH Enzyme (Ser241 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor (Urea Electrophile) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Adduct Carbamylated Enzyme (Irreversibly Inactive) Transition->Adduct Bond Formation LeavingGroup Leaving Group (e.g., 3-aminopyridazine) Transition->LeavingGroup Expulsion

Performance Metrics: Head-to-Head Data

The following data contrasts the optimized linear inhibitor (PF-04457845) with the spirocyclic lead (PF-04862853). Note the trade-off between potency and structural properties.[2]

FeatureLinear Inhibitor (PF-04457845)Spirocyclic Inhibitor (PF-04862853)
Core Scaffold Biaryl ether piperidine (Flexible)7-azaspiro[3.5]nonane / [4.5]decane (Rigid)
Mechanism Irreversible Covalent (Urea)Irreversible Covalent (Urea)
hFAAH Potency (

)
40,300

(Superior)
~4,190

IC50 (Human FAAH) 7.2 nM ~50-100 nM range
Selectivity >100-fold vs. other serine hydrolasesHigh (Shape-restricted)
Metabolic Stability Moderate (Susceptible to oxidation)High (Blocked metabolic soft spots)
CNS Penetrance HighHigh (Optimized lipophilicity)
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Insight: The spirocyclic core reduces the number of rotatable bonds. While this "pre-pays" the entropy cost of binding, the rigid fit must be perfect. The lower


 of the spiro compound suggests that while it is stable, the induced fit required for the covalent bond formation is slightly less favorable than the flexible linear chain of PF-04457845.

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Activity-Based Protein Profiling (ABPP)

This is the industry standard for verifying target engagement and selectivity in complex proteomes.

Objective: Visualize active FAAH and off-target serine hydrolases in brain/liver proteomes.

  • Preparation: Homogenize tissue (mouse brain/liver) in PBS. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation:

    • Aliquot proteome (50 µL) into tubes.

    • Add Inhibitor (PF-04457845 or Spiro-analog) at varying concentrations (e.g., 1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C .

  • Probe Labeling:

    • Add FP-Rhodamine (fluorophosphonate probe) to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature in the dark. (The probe reacts with any active serine hydrolase not blocked by your inhibitor).

  • Quenching & Analysis:

    • Quench with 4x SDS-PAGE loading buffer. Boil for 5 mins.

    • Run on SDS-PAGE gel.

    • Scan for fluorescence.

    • Result: Disappearance of the ~63 kDa FAAH band indicates inhibition. Bands remaining at other molecular weights prove selectivity.

ABPP_Workflow Figure 2: ABPP Selectivity Assay Workflow Sample Tissue Proteome (Active FAAH) Incubate Incubate with Inhibitor (Spiro vs Linear) Sample->Incubate Probe Add FP-Rhodamine Probe (Labels remaining active enzymes) Incubate->Probe Gel SDS-PAGE & Fluorescence Scan Probe->Gel Result Band Disappearance = Occupancy Band Persistence = Selectivity Gel->Result

Kinetic Analysis ( )

For covalent inhibitors, IC50 is time-dependent and unreliable. You must determine the second-order rate constant.

  • Reaction Setup: Use a fluorogenic substrate (e.g., AMC-Arachidonoyl amide).

  • Progress Curves: Monitor fluorescence over time at multiple inhibitor concentrations

    
    .
    
  • Data Fitting:

    • Fit progress curves to

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      .
      
    • Extract ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (efficiency).
      

Strategic Recommendations

  • Use PF-04457845 (Linear) when:

    • Maximum potency is the primary goal.

    • You need a well-characterized reference standard for in vitro assays.

    • You are studying acute inhibition where long-term metabolic stability is less critical.

  • Use Spiro[4.5]decane / PF-04862853 (Spiro) when:

    • Metabolic Stability is paramount: You are conducting long-duration in vivo studies and require a compound that resists oxidative metabolism.

    • Novel IP Space: You are exploring structural variants outside the crowded linear urea patent space.

    • Rigidity is required: You are targeting a specific conformational sub-state of the enzyme.

References

  • Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." Journal of Medicinal Chemistry. Link

  • Ahn, K., et al. (2011). "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853."[3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Inc. (2010). "Patent WO2010074588A2: Pharmaceutical compounds (Spirocyclic FAAH Inhibitors)." Link

  • Mileni, M., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the mastery of novel chemical entities is paramount. Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate, a key building block in synthetic chemistry, requires a nuanced understanding of its handling to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. This compound, while not acutely toxic, presents several hazards that necessitate rigorous protective measures.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][4][5][6]

The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, the personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these pathways. This proactive approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to implement a Chemical Hygiene Plan to protect employees from chemical hazards in the laboratory.[6]

The First Line of Defense: Engineering Controls

Before any discussion of personal protective equipment, it is critical to emphasize the role of engineering controls. PPE is the last line of defense.[7] The primary method for controlling exposure to this compound is the use of a properly functioning chemical fume hood.

Best Practices for Chemical Fume Hood Use:

  • Verify Operation: Before starting any work, ensure the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[8]

  • Work Deep Inside: All handling of the chemical should occur at least 6 inches (15 cm) inside the plane of the sash.[8][9][10][11] This ensures that any generated dust or vapors are effectively captured by the exhaust system.

  • Minimize Air Turbulence: Avoid rapid movements into or out of the hood and limit foot traffic in the immediate vicinity.[11][12] Keep the sash as low as possible during operations.

  • Prevent Clutter: Do not use the fume hood for storage, as this can disrupt airflow and compromise its containment capabilities.[8][11]

Personal Protective Equipment (PPE): A Detailed Protocol

A risk assessment dictates the selection of specific PPE to protect against the identified hazards.[13][14][15][16] For this compound, the following PPE is mandatory.

Hand Protection

The presence of a ketone functional group in the molecule is a critical factor in glove selection. Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to ketones and may degrade quickly upon contact.[4][17]

Glove MaterialSuitability for this compoundRationale & Causality
Standard Nitrile Splash Protection ONLY (must be changed immediately upon contact)Poor resistance to ketones.[4][17] Provides a minimal barrier for incidental contact.
Thicker Nitrile (e.g., >8 mil) Recommended for Splash Protection Offers a longer breakthrough time than standard nitrile gloves for incidental splashes.
Butyl Rubber Highly Recommended for extended handling or immersionExcellent resistance to ketones and esters.
Neoprene Acceptable Alternative Good general chemical resistance, but butyl rubber is superior for ketones.

Protocol for Glove Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • When handling the solid or solutions, wear two pairs of gloves (double-gloving). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Ensure gloves are pulled over the cuffs of the lab coat to protect the wrists.

  • Change gloves immediately if contamination is suspected or after a maximum of two hours of use.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required whenever handling the solid or its solutions.[18][19] These provide a seal around the eyes, protecting against splashes from all directions.[20]

  • Face Shield: When there is a significant risk of splashing (e.g., when transferring large quantities of a solution or working with a reaction under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes.[11][18]

Protective Clothing
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times.[13]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations involving large quantities or a high risk of widespread contamination, disposable coveralls (e.g., Tychem®) may be necessary.[13]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[13]

Respiratory Protection

A risk assessment should determine the need for respiratory protection.[21]

  • Handling Solids: When weighing or transferring the solid powder, which can generate dust, a NIOSH-approved N95 respirator is recommended to prevent inhalation of particulates.

  • Potential for Vapors/Aerosols: If there is a potential for generating vapors or aerosols (e.g., during heating or sonication) and the work cannot be contained within a fume hood, a respirator with an organic vapor cartridge should be used.[22] Any use of a respirator requires enrollment in the institution's respiratory protection program, including fit testing.[23]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_doff Post-Handling Phase prep 1. Conduct Risk Assessment & Assemble Materials don_ppe 2. Don PPE (in sequence) prep->don_ppe handle 3. Perform Chemical Handling (e.g., weighing, reaction setup) don_ppe->handle Enter work area decon 4. Decontaminate Work Area handle->decon Complete experiment waste 5. Segregate & Seal Waste decon->waste doff_ppe 6. Doff PPE (in sequence) waste->doff_ppe Exit work area wash 7. Wash Hands Thoroughly doff_ppe->wash

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.